molecular formula C5H5NO4 B1338962 (S)-(-)-2-Formamidosuccinic anhydride CAS No. 33605-73-1

(S)-(-)-2-Formamidosuccinic anhydride

Cat. No.: B1338962
CAS No.: 33605-73-1
M. Wt: 143.10 g/mol
InChI Key: DFTMVZIUYVECNW-UHFFFAOYSA-N
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Description

(S)-(-)-2-Formamidosuccinic anhydride is a useful research compound. Its molecular formula is C5H5NO4 and its molecular weight is 143.10 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-(-)-2-Formamidosuccinic anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-(-)-2-Formamidosuccinic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-2-Formamidosuccinic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dioxooxolan-3-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c7-2-6-3-1-4(8)10-5(3)9/h2-3H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTMVZIUYVECNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955237
Record name (2,5-Dioxooxolan-3-yl)methanimidic acid
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Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33605-73-1
Record name (S)-N-(Tetrahydro-2,5-dioxo-3-furyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,5-Dioxooxolan-3-yl)methanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N-(tetrahydro-2,5-dioxo-3-furyl)formamide
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Foundational & Exploratory

A Technical Guide to (S)-(-)-2-Formamidosuccinic Anhydride (CAS 33605-73-1): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of (S)-(-)-2-Formamidosuccinic Anhydride, also known as N-Formyl-L-aspartic anhydride. This chiral molecule is a pivotal intermediate in industrial organic synthesis, most notably in the production of the artificial sweetener aspartame. We will explore its fundamental physicochemical properties, detail established synthetic protocols with an emphasis on the underlying chemical principles, analyze its reactivity from a mechanistic standpoint, and survey its critical applications in the pharmaceutical and chemical industries. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile building block.

Compound Profile and Physicochemical Properties

(S)-(-)-2-Formamidosuccinic anhydride, identified by CAS number 33605-73-1, is a cyclic anhydride derived from L-aspartic acid.[1] Its structure incorporates a five-membered succinic anhydride ring, a formamide group, and a single chiral center with (S) stereochemistry.[1] This specific stereochemistry is crucial for its application in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount. The N-formyl group serves as an essential protecting group for the amine, preventing unwanted side reactions during synthesis and subsequent transformations.

Caption: Chemical Structure of (S)-(-)-2-Formamidosuccinic Anhydride.

The key physicochemical data for this compound are summarized in the table below, providing essential information for its handling, purification, and use in reactions.

PropertyValueSource(s)
CAS Number 33605-73-1[2][3][4]
Molecular Formula C₅H₅NO₄[2][4]
Molecular Weight 143.10 g/mol [1][4]
Melting Point 145-155 °C (decomposes)[3]
Boiling Point 486 °C at 760 mmHg (Predicted)[2]
Density 1.44 g/cm³ (Predicted)[2]
IUPAC Name (3S)-N-(2,5-dioxooxolan-3-yl)formamide[1]
Synonyms N-Formyl-L-aspartic anhydride[5]

Synthesis of (S)-(-)-2-Formamidosuccinic Anhydride

The most prevalent and industrially significant method for synthesizing (S)-(-)-2-Formamidosuccinic anhydride involves the direct reaction of L-aspartic acid with formic acid and acetic anhydride.[6][7] This process efficiently combines N-formylation of the amino group and subsequent intramolecular cyclization via dehydration to form the anhydride ring.

The causality behind this one-pot synthesis is elegant:

  • Formic Acid: Serves as the formylating agent, attaching the -CHO group to the nitrogen atom of L-aspartic acid.

  • Acetic Anhydride: Functions as a powerful dehydrating agent. It removes one molecule of water from the two carboxylic acid groups of the N-formylated intermediate, driving the formation of the stable five-membered anhydride ring.

Caption: General workflow for the synthesis of the target anhydride.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is adapted from established patent literature and provides a reliable method for obtaining the target compound.[7]

Materials:

  • L-Aspartic Acid (1.0 mole, 133.2 g)

  • Acetic Anhydride (2.1 moles, 214.2 g, ~198 mL)

  • Formic Acid (1.1 moles, 50.6 g, ~41.5 mL)

  • Reaction flask with stirring, heating mantle, and addition funnel

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Initial Setup: In a suitable reaction flask, combine L-aspartic acid (1.0 mole) and acetic anhydride (2.1 moles). Begin stirring the mixture.

  • Controlled Heating: Gently heat the stirred mixture to 35 °C. It is crucial to maintain this temperature to ensure a controlled reaction rate and prevent decomposition or side reactions.

  • Slow Addition of Formic Acid: Over a period of 5-8 hours, slowly add formic acid (1.1 moles) to the reaction mixture using an addition funnel.[7] The slow addition is critical to manage the exothermic nature of the formylation and to ensure complete reaction without forming undesirable byproducts.

  • Reaction Maturation: After the addition is complete, maintain the reaction mixture at 35 °C under slow stirring for an additional 48-60 hours.[7] This extended period allows the cyclization (anhydride formation) to proceed to completion.

  • Crystallization: Cool the reaction mixture to 10-12 °C. The product will crystallize out of the solution as a solid. This temperature is optimal for maximizing yield while minimizing the co-precipitation of impurities.

  • Isolation and Drying: Isolate the solid product by filtration. Wash the collected crystals with a small amount of a cold, non-reactive solvent like diethyl ether to remove residual acetic acid and other soluble impurities. Dry the product under vacuum to yield (S)-(-)-2-Formamidosuccinic anhydride. A typical yield for this process is around 85-87%.[7]

Chemical Reactivity and Mechanistic Insights

The reactivity of (S)-(-)-2-Formamidosuccinic anhydride is dominated by the electrophilic nature of the two carbonyl carbons within the anhydride ring.[8] These sites are highly susceptible to attack by nucleophiles, leading to a ring-opening reaction via a nucleophilic acyl substitution mechanism.[9][10] The carboxylate group formed in the process is an excellent leaving group, facilitating the reaction.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or water) attacks one of the electrophilic carbonyl carbons.

  • Tetrahedral Intermediate Formation: The C=O double bond breaks, forming a transient tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, reforming the C=O double bond and cleaving the C-O bond within the ring. This opens the ring and transfers the acyl group to the nucleophile, with the other end of the molecule becoming a carboxylate.

  • Protonation: A final protonation step (if necessary) neutralizes the carboxylate to yield the final carboxylic acid product.

Caption: Nucleophilic acyl substitution mechanism for anhydride reactivity.

This predictable reactivity makes the compound an excellent chiral acylating agent, capable of introducing the N-formyl-aspartyl moiety onto various nucleophilic substrates while preserving the (S) stereochemistry.

Key Applications in Research and Industry

The unique combination of a reactive anhydride and a protected chiral center makes this compound highly valuable.

Cornerstone in Artificial Sweetener Synthesis

The primary industrial application of (S)-(-)-2-Formamidosuccinic anhydride is as the critical precursor in the manufacture of aspartame (α-L-aspartyl-L-phenylalanine methyl ester).[6][11] In this process, the anhydride undergoes a regioselective ring-opening reaction with L-phenylalanine methyl ester. The nucleophilic amine of the phenylalanine derivative attacks the α-carbonyl group of the anhydride, leading to the formation of the desired peptide bond. Subsequent de-formylation yields the final aspartame product. Patents describe improved processes where excess formic acid from the anhydride synthesis is consumed in situ, allowing the coupling reaction to proceed without costly separation steps.[6][11]

G Anhydride (S)-(-)-2-Formamidosuccinic Anhydride Coupling Coupling Reaction (Nucleophilic Ring-Opening) Anhydride->Coupling PheOMe L-Phenylalanine Methyl Ester PheOMe->Coupling Intermediate N-Formyl Aspartame Coupling->Intermediate Deformylation Deformylation Intermediate->Deformylation Aspartame Aspartame Deformylation->Aspartame

Caption: Simplified workflow for the synthesis of Aspartame.

Chiral Synthon in Asymmetric Synthesis

Beyond sweeteners, the compound is a valuable chiral building block. Chiral succinimide and succinic acid substructures are prevalent in a wide array of biologically active natural products and pharmaceuticals, including antiepileptic and antitumor agents.[12] (S)-(-)-2-Formamidosuccinic anhydride provides a rigid, stereochemically defined scaffold that chemists can elaborate upon to construct complex molecular targets with high stereocontrol.[13][14] Its ability to react with various nucleophiles allows for the divergent synthesis of libraries of chiral compounds for drug discovery.

Potential in Prodrug Development

The anhydride linkage is known to be hydrolytically labile, breaking down in aqueous environments at a predictable rate.[15] This property is highly desirable in prodrug design. While not extensively documented for this specific molecule, the principle of using an anhydride to mask the carboxylic acid of a drug is well-established.[15][16] This strategy can be employed to:

  • Improve Bioavailability: Temporarily increase the lipophilicity of a drug to enhance its passage through cell membranes.

  • Achieve Sustained Release: The anhydride bond hydrolyzes over time, slowly releasing the active parent drug and prolonging its therapeutic effect.[16]

  • Reduce Gastric Irritation: Shielding the free carboxylic acid group, as seen in many NSAIDs, can reduce direct irritation to the stomach lining.[15][16]

Safety, Handling, and Storage

Based on the reactivity of anhydrides and related compounds, (S)-(-)-2-Formamidosuccinic anhydride should be handled with care.[17][18][19][20] It is classified as an irritant and is corrosive.

  • Handling:

    • Always use in a well-ventilated fume hood.[18][21]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][20]

    • Avoid inhalation of dust or vapors.[18]

    • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[17][20]

    • Wash hands thoroughly after handling.[17]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[19]

    • Keep the container tightly sealed to protect from moisture, as the compound will hydrolyze.[19]

    • Store away from incompatible materials such as strong bases, strong acids, and oxidizing agents.[21]

Conclusion

(S)-(-)-2-Formamidosuccinic anhydride is a high-value chemical intermediate whose importance is anchored by its role in the large-scale synthesis of aspartame. Its utility, however, extends into the broader fields of asymmetric synthesis and pharmaceutical research, where it serves as a reliable chiral building block for creating complex molecules. A thorough understanding of its synthesis, reactivity, and handling protocols enables researchers to effectively and safely leverage its unique chemical properties for both industrial and discovery applications.

References

  • PrepChem.com. Synthesis of N-formyl-L-aspartic anhydride. Available at: [Link]

  • LookChem.com. (S)-(-)-2-formamidosuccinic anhydride| CAS:#33605-73-1. Available at: [Link]

  • MOLBASE. (S)-(-)-2-FORMAMIDOSUCCINIC ANHYDRIDE; CAS No. 33605-73-1. Available at: [Link]

  • Hill, J. B., Dryden, H. L., & Erickson, R. E. (1990). U.S. Patent No. 4,945,172. Washington, DC: U.S. Patent and Trademark Office.
  • Yi, L. (2001). Synthesis of N-Formyl-L aspartic Anhydride. Fine chemicals. Semantic Scholar. Available at: [Link]

  • Piccinelli, P., & Vismara, E. (1981). U.S. Patent No. 4,264,513. Washington, DC: U.S. Patent and Trademark Office.
  • Hill, J. B., Dryden, H. L., & Erickson, R. E. (1992). European Patent No. EP 0 466 959 A1. European Patent Office.
  • Wang, Z., et al. (2019). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications, 10(1), 534. Available at: [Link]

  • SERVA Electrophoresis GmbH. (2010). Safety data sheet - 2-Dodecenylsuccinic acid anhydride. Available at: [Link]

  • Bashiardes, G., Collingwood, S. P., Davies, S. G., & Preston, S. C. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1162-1164. Available at: [Link]

  • Polynt S.p.A. (2015). Safety Data Sheet - Succinic anhydride. Available at: [Link]

  • University of Oxford, Department of Chemistry. CHIRAL SUCCINATE ENOLATE EQUIVALENTS FOR THE ASYMMETRIC-SYNTHESIS OF ALPHA-ALKYL SUCCINIC ACID-DERIVATIVES. Available at: [Link]

  • Boateng, E. A., et al. (2024). Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidines bearing up to four contiguous stereocenters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry Steps. Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Available at: [Link]

  • Fieser, L. F., & Martin, E. L. (1935). Succinic anhydride. Organic Syntheses, 15, 73. Available at: [Link]

  • Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 86, 118-128. Available at: [Link]

  • Liu, W., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(38), 34563-34571. Available at: [Link]

  • Longdom Publishing. (n.d.). Anhydrides in Organic Chemistry: Examination of Structure, Reactivity, and Applications. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • Singh, R., Mithran, S., & Ghosh, S. K. (1999). A remarkable temperature effect in the desymmetrisation of bridged meso-tricyclic succinic anhydrides with chiral oxazolidin-2-ones. Perkin Transactions 1, (6), 691-695. Available at: [Link]

  • Organic Chemistry Portal. Anhydride synthesis. Available at: [Link]

  • LibreTexts Chemistry. (2023). General Mechanism of Anhydride Reactions. Available at: [Link]

  • Ezra, A., et al. (2003). Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. Pharmaceutical research, 20(2), 191-197. Available at: [Link]

  • Strazzolini, P., Giumanini, A. G., & Verardo, G. (1994). Acetic Formic Anhydride. Organic Syntheses, 72, 113. Available at: [Link]

  • EBSCO Research Starters. (n.d.). Acid Anhydrides. Available at: [Link]

  • Popa, M., & Uglea, C. V. (2009). Biomedical applications of maleic anhydride copolymers. Revue Roumaine de Chimie, 54(9), 739-747. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Domb, A. J., & Nudelman, R. (2001). Anhydride Prodrug of Ibuprofen and Acrylic Polymers. Pharmaceutical research, 18(1), 63-68. Available at: [Link]

  • ResearchGate. (n.d.). UV, IR, NMR and X-ray studies in establishing the structure of the condensation products of the malonic ester with anaesthesin. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. Available at: [Link]

  • Wiley Science Solutions. (n.d.). 2,2-Dimethyl succinic anhydride [1H NMR] Spectrum. SpectraBase. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). 1H NMR spectrum of succinic anhydride. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

  • The Royal Society of Chemistry. (2024). Supplementary Information for [Article Title]. Available at: [Link]

  • Huy, P. H., & Mbouhom, C. (2019). Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. The Royal Society of Chemistry. Available at: [Link]

Sources

High-Purity Synthesis of (S)-(-)-2-Formamidosuccinic Anhydride: A Stereoselective Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (S)-(-)-2-Formamidosuccinic anhydride (also known as


-Formyl-L-aspartic anhydride).
CAS:  33605-73-1
Primary Application:  A critical activated intermediate in the synthesis of aspartyl-peptides, including the sweetener Aspartame and various pharmaceutical peptidomimetics.

This technical guide details the high-yield, stereoconservative synthesis of (S)-(-)-2-Formamidosuccinic anhydride starting from L-aspartic acid. Unlike generic anhydride formations, this protocol utilizes an in situ generated acetic-formic anhydride species to simultaneously


-formylate the amine and dehydrate the carboxylic acids into the cyclic anhydride.

Scientific Rationale: The primary challenge in this synthesis is preventing racemization of the chiral center. Elevated temperatures or strong bases can induce proton abstraction at the


-carbon or formation of an oxazolone intermediate, leading to loss of optical activity. This protocol strictly controls thermal parameters (<35°C) to maintain the (S)-configuration (

ee).

Chemical Strategy & Mechanism[1][2]

The synthesis proceeds via a "one-pot, two-stage" mechanism driven by the reactivity of acetic anhydride (


) and formic acid (

).
  • Activation:

    
     reacts with 
    
    
    
    to form Acetic Formic Anhydride (AFA) . This mixed anhydride is a potent formylating agent, superior to formic acid alone.
  • 
    -Formylation:  The amino group of L-aspartic acid attacks the formyl carbon of AFA (kinetically favored over the acetyl carbon), yielding 
    
    
    
    -formyl-L-aspartic acid.
  • Cyclodehydration: Excess

    
     drives the intramolecular dehydration of the succinic acid moiety to close the 5-membered anhydride ring.
    
Reaction Pathway Diagram

ReactionPathway Reagents Reagents: Formic Acid + Acetic Anhydride Intermediate1 Active Species: Acetic Formic Anhydride Reagents->Intermediate1 Mixing (Exothermic) Intermediate2 Intermediate: N-Formyl-L-Aspartic Acid Intermediate1->Intermediate2 + Substrate (N-Formylation) Substrate Substrate: L-Aspartic Acid Product Product: (S)-(-)-2-Formamidosuccinic Anhydride Intermediate2->Product Cyclodehydration (- H2O via Ac2O) Byproducts Byproducts: Acetic Acid Intermediate2->Byproducts

Figure 1: Reaction cascade from reagent activation to cyclization. Note the dual role of Acetic Anhydride.

Experimental Protocol

Safety Warning: Acetic anhydride and formic acid are corrosive and lachrymators. The reaction generates carbon monoxide (CO) if overheated. Perform all operations in a functioning fume hood.

Materials & Stoichiometry[3]
ComponentRoleEquiv.Purity
L-Aspartic Acid Substrate1.0>99% (Optical purity critical)
Acetic Anhydride Dehydrating/Co-reactant2.1Reagent Grade (>98%)
Formic Acid Formyl Source1.1 - 1.298-100% (Anhydrous preferred)
Ether/TBME Wash SolventN/AAnhydrous
Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix
  • Charge a 3-neck round-bottom flask (equipped with a thermometer, addition funnel, and drying tube) with 2.1 equivalents of Acetic Anhydride .

  • Begin stirring and cool the system to 10–15°C .

  • Critical Step: Add 1.0 equivalent of L-Aspartic Acid .[1] The solid will remain as a suspension initially.

Step 2: Controlled Addition (Formylation)
  • Load 1.1 equivalents of Formic Acid into the addition funnel.[1]

  • Add Formic Acid dropwise to the suspension over a period of 2–4 hours .

    • Why: The reaction between formic acid and acetic anhydride is exothermic. Rapid addition will spike the temperature.

    • Control Point: Maintain internal temperature below 35°C throughout addition. Exceeding this threshold increases the risk of racemization.

Step 3: Reaction & Cyclization
  • Once addition is complete, allow the mixture to warm to 30–35°C .

  • Stir continuously for 48 hours .

    • Observation: The suspension will gradually thin as the L-aspartic acid is formylated and dissolves, followed by precipitation of the product as the anhydride forms (product is less soluble in the acetic acid/anhydride matrix).

Step 4: Isolation & Purification
  • Cool the reaction mixture to 10°C and hold for 2 hours to maximize crystallization.

  • Filter the white crystalline solid under vacuum (inert gas blanket recommended to prevent moisture uptake).

  • Wash 1: Wash the filter cake with cold anhydrous acetic anhydride (minimal volume).

  • Wash 2: Wash thoroughly with anhydrous tert-butyl methyl ether (TBME) or diethyl ether to remove traces of acetic acid and anhydride.

  • Drying: Dry the product in a vacuum desiccator over

    
     or NaOH pellets at room temperature. Do not heat  to dry, as the anhydride is thermally sensitive.
    

Analytical Validation (QC)

To ensure the integrity of the synthesis, the following parameters must be met. The specific rotation is the definitive test for enantiomeric purity.

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 145–155°C (with decomposition)Capillary MP (sealed)
Specific Rotation


to


in Acetone (anhydrous)
IR Spectroscopy 1780, 1860

(Anhydride doublet)1660

(Amide I)
FTIR (ATR or KBr)

Troubleshooting Low Rotation: If


 is lower (less negative, e.g., 

), racemization occurred.
  • Root Cause:[1][2][3] Temperature exceeded 40°C during Formic Acid addition.[4]

  • Corrective Action: Increase cooling capacity or extend addition time in the next run.

Critical Process Parameters (CPP) & Logic

The following diagram illustrates the logical dependencies required to maintain the "Self-Validating" nature of this protocol.

LogicFlow TempControl CPP: Temp < 35°C StereoIntegrity Result: (S)-Configuration High Optical Rotation TempControl->StereoIntegrity Maintains Chiral Center Racemization Failure: Racemization (Oxazolone formation) TempControl->Racemization If Violated MoistureControl CPP: Anhydrous Conditions Yield Result: High Yield (Stable Anhydride) MoistureControl->Yield Prevents Ring Opening Hydrolysis Failure: Hydrolysis to N-formyl-Aspartic Acid MoistureControl->Hydrolysis If Violated

Figure 2: Critical Process Parameters affecting Stereochemistry and Yield.

Mechanistic Insight: The Racemization Risk

The preservation of the (S)-configuration is threatened by the cyclization step. The


-acyl amino acid anhydride can tautomerize to an oxazolone (azlactone)  intermediate. This intermediate has a more acidic 

-proton, facilitating rapid racemization. Low temperatures favor the kinetic product (the chiral anhydride) over the thermodynamic equilibration (racemate) via the oxazolone.

References

  • Huffman, C. W. (1958).[5] Acetic Formic Anhydride.[5] The Journal of Organic Chemistry, 23(5), 727–729. [Link]

  • Hill, J. B., et al. (1992).[2] Process for the preparation of N-formyl-L-aspartic anhydride. European Patent EP0466959A1.[2]

  • Uchiyama, N., et al. (1976). Process for producing L-aspartic anhydride hydrochloride. U.S. Patent 3,962,207.[6][2]

Sources

A Comprehensive Technical Guide to (S)-(-)-2-Formamidosuccinic Anhydride: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of (S)-(-)-2-Formamidosuccinic Anhydride, a specialized chiral reagent. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a synthesized understanding of the molecule's core characteristics, its behavior in chemical systems, and its practical applications. We will explore the causality behind its properties, providing field-proven insights into its handling, characterization, and strategic use in complex organic synthesis.

Molecular Structure and Nomenclature

(S)-(-)-2-Formamidosuccinic anhydride is a derivative of succinic anhydride, distinguished by a formamido group at the C2 position. This substitution introduces a chiral center, making it a valuable building block for stereospecific synthesis.

The nomenclature "(S)-(-)" provides two critical pieces of information. The "(S)" designation refers to the absolute configuration of the stereocenter as determined by the Cahn-Ingold-Prelog priority rules. The "(-)", or levorotatory designation, indicates that a solution of this compound rotates plane-polarized light in a counter-clockwise direction.[1]

Key Identifiers:

  • CAS Number: 33605-73-1[2][3]

  • Molecular Formula: C₅H₅NO₄[1][3]

  • Molecular Weight: 143.10 g/mol [3]

Caption: Chemical structure of (S)-(-)-2-Formamidosuccinic Anhydride.

Physical and Physicochemical Properties

The physical state and stability of this anhydride are critical considerations for its storage and use in reactions. Like many cyclic anhydrides, it is a crystalline solid at room temperature and is highly sensitive to environmental conditions, particularly moisture.

PropertyValueSource
Appearance White to off-white crystalline solid[1]
Melting Point 145-155 °C (with decomposition)[2]
Solubility Reacts with water; Soluble in DMSO[1][4][5]
Stability Moisture-sensitive; hydrolyzes to the diacid[1]

The decomposition observed at the melting point highlights the compound's thermal lability. The primary cause for its instability is the high reactivity of the anhydride ring, which is susceptible to hydrolysis even by atmospheric moisture.[1] This necessitates storage under anhydrous and inert conditions to maintain its structural integrity.

Chemical Properties and Reactivity

The chemical utility of (S)-(-)-2-Formamidosuccinic Anhydride is rooted in the electrophilicity of the two carbonyl carbons within the anhydride ring.[6] This makes the molecule an excellent acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and water.[6][7]

Key Reactions:

  • Hydrolysis: Rapidly reacts with water to ring-open, forming (S)-2-formamidosuccinic acid. This is typically an undesired side reaction.[1]

  • Alcoholysis: Reacts with alcohols to form mono-ester derivatives. The reaction can show regioselectivity depending on steric and electronic factors.

  • Aminolysis: Reacts with primary and secondary amines to yield the corresponding amides. This reaction is fundamental to its use in peptide modification and bioconjugation.

The reaction with a nucleophile is the cornerstone of its application. The process involves the attack of the nucleophile on one of the carbonyl carbons, leading to the cleavage of a C-O bond and the opening of the five-membered ring. This reactivity is harnessed to introduce the formamidosuccinyl moiety onto other molecules, a common strategy in the development of prodrugs and bioconjugates.[8]

G anhydride (S)-(-)-2-Formamidosuccinic Anhydride product Ring-Opened Adduct (Ester or Amide) anhydride->product Nucleophilic Acyl Substitution nucleophile Nucleophile (e.g., R-OH, R-NH2) nucleophile->product

Caption: General reaction pathway with a nucleophile.

Spectroscopic Characterization Profile

A robust understanding of the spectroscopic signature of (S)-(-)-2-Formamidosuccinic Anhydride is essential for reaction monitoring and quality control. The combination of the anhydride and formamido groups results in a distinct spectral profile.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint for the key functional groups. The presence of two carbonyl stretching bands for the anhydride is a classic diagnostic feature, arising from symmetric and asymmetric stretching modes.

  • ~3300 cm⁻¹ (N-H stretch): Corresponds to the N-H bond of the formamido group.[1]

  • 1740-1780 cm⁻¹ (C=O stretch, anhydride): A pair of strong bands confirming the cyclic anhydride structure.[1]

  • ~1670 cm⁻¹ (C=O stretch, amide I): Characteristic of the formamide carbonyl.[1]

  • ~1530 cm⁻¹ (N-H bend, amide II): Corresponds to the N-H bending vibration coupled with C-N stretching.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the precise molecular structure and stereochemical integrity.

  • ¹H NMR: The spectrum is expected to show distinct signals for each proton.[1]

    • A singlet for the formyl proton (CHO) at high chemical shift (~8.0-8.5 ppm).

    • A broad singlet for the amide proton (NH) (~6.5-7.5 ppm).

    • A multiplet for the chiral proton (CH) (~4.5-5.0 ppm).

    • Complex patterns for the two diastereotopic methylene protons (CH₂) between 2.5-3.5 ppm.

  • ¹³C NMR: The carbon spectrum will confirm the presence of all five carbon atoms.[1]

    • Two distinct signals for the anhydride carbonyls (~170-175 ppm).

    • A signal for the formamide carbonyl (~160-165 ppm).

    • A signal for the chiral carbon (C-N) (~50-60 ppm).

    • A signal for the methylene carbon (~25-35 ppm).

Applications in Research and Drug Development

The unique bifunctional nature of (S)-(-)-2-Formamidosuccinic Anhydride—possessing both a reactive anhydride and a protected amino acid-like scaffold with a defined stereocenter—makes it a strategic tool for pharmaceutical and biochemical research.

  • Chiral Building Block: It serves as a valuable synthon for introducing a specific stereocenter into a target molecule. The anhydride allows for coupling to other molecules, while the formamido group can be hydrolyzed under acidic conditions to reveal a primary amine, enabling further synthetic transformations.

  • Prodrug Development: The carboxylic acid groups of many drugs can cause gastrointestinal irritation. Derivatizing these drugs by forming a mixed anhydride can mask the acidic group, potentially reducing side effects and modifying the drug's pharmacokinetic profile.[8][9] The anhydride linkage can be designed to hydrolyze in vivo, releasing the active drug.

  • Bioconjugation: The anhydride can react with nucleophilic residues on biomolecules, such as the lysine side chains of proteins, to form stable amide bonds. This allows for the covalent attachment of the molecule, which can be used to modify protein function or attach other payloads.

Handling, Storage, and Safety

Due to its reactivity, stringent handling and storage protocols are mandatory to preserve the quality of the reagent. The primary hazard stems from its corrosive nature and its high sensitivity to moisture.

  • Handling: Always handle in a well-ventilated chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.[11]

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area must be cool, dry, and well-ventilated.[10][12] It is classified as a moisture-sensitive and corrosive material.[1]

  • Safety: (S)-(-)-2-Formamidosuccinic Anhydride is expected to share hazards with its parent compound, succinic anhydride. It can cause severe skin burns and eye damage.[13] It may also cause respiratory irritation or allergic sensitization upon inhalation.[14] In case of exposure, immediate medical attention is required.[10]

Experimental Protocols

The following protocols are provided as a self-validating framework for the characterization and reactivity assessment of (S)-(-)-2-Formamidosuccinic Anhydride.

Protocol: ¹H NMR Characterization

Objective: To confirm the identity and purity of the compound via ¹H NMR spectroscopy.

G start Weigh 5-10 mg of (S)-(-)-2-Formamidosuccinic Anhydride dissolve Dissolve in ~0.7 mL of anhydrous DMSO-d6 start->dissolve transfer Transfer solution to a clean, dry NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum transfer->acquire analyze Process and analyze data acquire->analyze

Sources

An In-Depth Technical Guide to (S)-(-)-2-Formamidosuccinic Anhydride: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Formamidosuccinic anhydride, systematically known as N-formyl-L-aspartic anhydride, is a chiral molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique structure, combining a protected α-amino acid with a reactive anhydride, has positioned it as a critical intermediate in the synthesis of complex peptides and other bioactive molecules. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and key applications, offering valuable insights for researchers and professionals in the chemical and life sciences.

PART 1: The Genesis of a Key Intermediate: A Historical Perspective

The story of (S)-(-)-2-Formamidosuccinic anhydride is intrinsically linked to the broader history of peptide chemistry and the development of amino acid-protecting groups. While the large-scale industrial significance of this compound emerged with the discovery of the artificial sweetener aspartame in 1965, the foundational chemistry for its synthesis was laid decades earlier.[1]

A pivotal moment in the history of amino acid modification came in 1932, when Vincent du Vigneaud, a Nobel laureate renowned for his work on sulfur-containing compounds and peptide hormones, reported a procedure for the N-formylation of amino acids.[2] His method utilized a combination of formic acid and acetic anhydride, the very reagents that would later be employed for the industrial synthesis of N-formyl-L-aspartic anhydride.[2] Du Vigneaud's initial application for this N-formylation was not for peptide synthesis but as a means to protect the amino group of d,l-cystine to facilitate its resolution.[1] This early work, however, established a robust and straightforward method for introducing the N-formyl protecting group.

The true value of N-formyl-L-aspartic anhydride as a synthetic intermediate became apparent with the groundbreaking discovery of aspartame by James M. Schlatter at G.D. Searle & Company in 1965.[1] Aspartame, the methyl ester of the dipeptide L-aspartyl-L-phenylalanine, required a method for selectively forming a peptide bond between the α-carboxyl group of aspartic acid and the amino group of phenylalanine methyl ester. The traditional chemical synthesis route to achieve this involves the conversion of aspartic acid into its anhydride to activate the carboxyl groups for reaction.[3] To prevent unwanted side reactions at the amino group of aspartic acid, it is protected with a formyl group.[1] This led to the development of (S)-(-)-2-Formamidosuccinic anhydride as a key, commercially viable intermediate.

The timeline below illustrates the key milestones in the journey of this important molecule:

Discovery_Timeline cluster_foundational Foundational Chemistry cluster_application Application and Industrialization node_1932 1932: Du Vigneaud reports N-formylation of amino acids using formic acid and acetic anhydride. node_1965 1965: James M. Schlatter discovers aspartame. node_1932->node_1965 Foundational method for N-formylation node_synthesis Development of industrial synthesis routes for aspartame utilizing (S)-(-)-2-Formamidosuccinic anhydride. node_1965->node_synthesis Drives need for efficient intermediate synthesis Synthesis_Workflow start Start Materials: L-Aspartic Acid, Formic Acid, Acetic Anhydride step1 Reaction Mixture: Suspend L-Aspartic Acid in Acetic Anhydride start->step1 step2 Add Formic Acid (Controlled Temperature) step1->step2 step3 Stir for Complete Reaction step2->step3 step4 Precipitation of Product step3->step4 step5 Isolation by Filtration step4->step5 end_product (S)-(-)-2-Formamidosuccinic anhydride step5->end_product

Caption: Generalized workflow for the synthesis of (S)-(-)-2-Formamidosuccinic anhydride.

Physicochemical Properties
PropertyValue
Molecular Formula C₅H₅NO₄
Molecular Weight 143.09 g/mol
Appearance White to off-white crystalline powder
Chirality (S)-enantiomer
CAS Number 33605-73-1

PART 3: Core Applications in Synthesis

The utility of (S)-(-)-2-Formamidosuccinic anhydride stems from its dual functionality: the N-formyl group serves as an effective protecting group for the amine, while the anhydride moiety provides two activated carbonyl centers for nucleophilic attack.

A Cornerstone in Aspartame Synthesis

As previously mentioned, the most prominent application of (S)-(-)-2-Formamidosuccinic anhydride is in the synthesis of aspartame. In this process, the anhydride is reacted with L-phenylalanine methyl ester. The amino group of the phenylalanine derivative selectively attacks one of the carbonyl carbons of the anhydride ring, leading to the formation of a peptide bond and the opening of the anhydride. Subsequent removal of the N-formyl protecting group yields aspartame.

The regioselectivity of the reaction, favoring the formation of the desired α-aspartame over the bitter-tasting β-aspartame, is a critical aspect of this synthesis. [3]

Utility in Peptide Synthesis

Beyond its role in aspartame production, (S)-(-)-2-Formamidosuccinic anhydride is a valuable building block in general peptide synthesis. The N-formyl group is a simple and effective protecting group for the α-amino group of aspartic acid. It is stable under various coupling conditions and can be removed under mild acidic or basic conditions, offering orthogonality with other protecting groups used in complex peptide synthesis. The anhydride functionality provides a pre-activated form of the amino acid, facilitating efficient peptide bond formation.

PART 4: Future Perspectives and Conclusion

(S)-(-)-2-Formamidosuccinic anhydride remains a compound of significant industrial importance, largely driven by the continued global demand for aspartame. Research into optimizing its synthesis to improve yields, reduce costs, and minimize environmental impact is ongoing. Furthermore, its utility as a chiral building block in the synthesis of novel peptides and peptidomimetics with potential therapeutic applications continues to be an area of active investigation.

References

  • Aspartame. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Process for the preparation of the anhydride of N-formyl-L-aspartic acid. (n.d.). Google Patents.
  • Aspartame. (2019, November 4). American Chemical Society. [Link]

  • Synthesis of N-formyl-L-aspartic anhydride. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]

  • Preparation of N-formyl-L-aspartic anhydride. (n.d.). Google Patents.
  • The Chemistry of Aspartame. (2014, September 30). YouTube. [Link]

  • Synthesis of Aspartame. (n.d.). Snowhite Chemical Co.,LTD. Retrieved February 14, 2026, from [Link]

  • Synthesis of N-formyl-aspartic anhydride. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]

  • Process for the preparation of n-formyl-l-aspartic anhydride. (n.d.). European Patent Office. Retrieved February 14, 2026, from [Link]

  • du Vigneaud, V., Sealock, R. K., & Miller, C. S. (1932). The N-formylation of amino acids. Journal of Biological Chemistry, 96(2), 511-517.

Sources

Methodological & Application

asymmetric synthesis using (S)-(-)-2-Formamidosuccinic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric Synthesis Using (S)-(-)-2-Formamidosuccinic Anhydride

Executive Summary

(S)-(-)-2-Formamidosuccinic anhydride (also known as


-formyl-L-aspartic anhydride) is a pivotal "Chiral Pool" building block. Unlike complex catalytic asymmetric induction methods that require expensive ligands, this reagent leverages the intrinsic chirality of L-aspartic acid. Its primary utility lies in the synthesis of 

- and

-aspartyl derivatives, most notably in the production of peptide sweeteners (like Aspartame) and peptidomimetics.

This guide details the preparation of the anhydride to high optical purity and provides a controlled protocol for its regioselective ring-opening, addressing the common pitfall of racemization via azlactone intermediates.

Mechanistic Grounding & Chemical Logic

The "Chiral Pool" Advantage

The reagent is derived from L-aspartic acid.[1] The critical scientific challenge is preserving the stereocenter at C-2 during the dehydration to the anhydride.

  • The Problem:

    
    -acyl amino acids can cyclize to form 5(4H)-oxazolones (azlactones) under dehydrating conditions. These azlactones are prone to racemization via enolization.
    
  • The Solution: The Formyl protecting group is unique. Unlike Acetyl or Benzoyl groups, the Formyl group has lower tendency to stabilize the enol form of the potential oxazolone intermediate, thereby maintaining high optical purity (typically >98% ee) during anhydride formation.

Regioselectivity in Ring Opening

Upon reaction with a nucleophile (Nu-H), the anhydride can open at two positions:

  • 
    -Attack (C-1):  Yields the 
    
    
    
    -amide/ester (uncommon preference).
  • 
    -Attack (C-4):  Yields the 
    
    
    
    -amide/ester (Desired for peptides).

Note: In the context of aspartic anhydrides, "


-attack" often refers to the nucleophile attacking the carbonyl adjacent to the nitrogen, but confusingly, this leads to the 

-amino acid derivative structure. To avoid ambiguity, we define products by the carbonyl retained in the backbone.
  • Path A (Desired for Peptides): Nucleophile attacks C-1 (distal to N). Result:

    
    -Aspartyl derivative.[1]
    
  • Path B: Nucleophile attacks C-4 (proximal to N). Result:

    
    -Aspartyl derivative.
    

The regioselectivity is governed by steric hindrance and solvent polarity. Non-polar solvents often favor the


-aspartyl product (via attack at the less hindered distal carbonyl), while polar solvents can shift the ratio.

Regioselectivity Anhydride (S)-N-Formylaspartic Anhydride TS Transition State (Steric/Electronic Control) Anhydride->TS + Nu Nu Nucleophile (R-NH2) Nu->TS AlphaProd Alpha-Aspartyl Amide (Major Product) TS->AlphaProd Attack at C-1 (Distal) Kinetic Control BetaProd Beta-Aspartyl Amide (Minor Product) TS->BetaProd Attack at C-4 (Proximal)

Figure 1: Regioselective pathways for the ring-opening of (S)-(-)-2-Formamidosuccinic anhydride.

Protocol A: Synthesis of (S)-(-)-2-Formamidosuccinic Anhydride

Objective: Convert L-aspartic acid to its N-formyl anhydride with minimal racemization.

Materials:

  • L-Aspartic Acid (99%+, Reagent Grade)

  • Formic Acid (98%+)

  • Acetic Anhydride (99%+)

  • Magnesium Stearate (Catalytic, optional but recommended for flow)

  • Solvent: Ethyl Ether or Isopropyl Ether (for washing)

Step-by-Step Methodology:

  • Formylation (In Situ):

    • In a 3-neck round-bottom flask equipped with a thermometer and reflux condenser, charge L-Aspartic Acid (133.1 g, 1.0 mol) .

    • Add Formic Acid (excess, ~1.2 mol) and Acetic Anhydride (excess, ~2.0 mol) .

    • Note: The Acetic Anhydride serves two roles: it reacts with Formic Acid to generate the active formylating agent (Acetic Formic Anhydride) and acts as the dehydrating agent to close the succinic ring.

  • Reaction:

    • Heat the suspension gently to 45–50°C .

    • Critical Parameter: Do not exceed 60°C. Higher temperatures increase the risk of racemization and color degradation.

    • Stir for 2.5 to 3 hours . The solution should become homogenous as the aspartic acid is formylated and converted to the anhydride.

  • Crystallization:

    • Cool the mixture slowly to 10°C .

    • The anhydride will precipitate.[2] If oiling occurs, seed with a pure crystal of N-formylaspartic anhydride.

    • Add Isopropyl Ether (200 mL) to facilitate filtration and remove acetic acid byproducts.

  • Isolation:

    • Filter the white crystalline solid under inert atmosphere (Nitrogen blanket) if possible. Moisture rapidly hydrolyzes the anhydride back to the diacid.

    • Wash the cake 2x with cold Isopropyl Ether.

    • Dry in a vacuum oven at 40°C for 4 hours.

Quality Control (QC) Table:

ParameterSpecificationMethod
Appearance White Crystalline PowderVisual
Melting Point 145–155°C (Decomposition)Capillary MP
Optical Rotation

(c=1, Acetone)
Polarimetry
Purity >95%Titration (Morpholine)

Protocol B: Asymmetric Synthesis of -L-Aspartyl-L-Phenylalanine Methyl Ester (Aspartame Precursor)

Objective: Demonstrate the utility of the reagent in synthesizing a dipeptide with high regioselectivity.

Materials:

  • (S)-(-)-2-Formamidosuccinic anhydride (Prepared in Protocol A)[3]

  • L-Phenylalanine methyl ester (L-Phe-OMe)

  • Solvent: Acetic Acid (Glacial) or Ethyl Acetate

  • Base: None required (autocatalytic) or weak base.

Step-by-Step Methodology:

  • Coupling:

    • Dissolve L-Phe-OMe (1.0 eq) in Glacial Acetic Acid .

    • Why Acetic Acid? Research indicates that carboxylic acid solvents stabilize the transition state leading to the

      
      -isomer, improving the 
      
      
      
      ratio to approximately 80:20.
    • Add (S)-(-)-2-Formamidosuccinic anhydride (1.05 eq) portion-wise at 20–25°C .

  • Reaction Monitoring:

    • Stir for 1–2 hours. Monitor by TLC (System: Butanol/Acetic Acid/Water 4:1:1).

    • The anhydride spot (

      
       high) should disappear; two product spots (
      
      
      
      and
      
      
      ) will appear.
  • Deformylation (Post-Synthesis):

    • The formyl group is removed to yield the free amine.

    • Add Methanol/HCl and heat to 60°C for 2 hours.

    • Note: This step simultaneously removes the formyl group and can esterify the free carboxylic acid if not carefully controlled. For Aspartame, mild acid hydrolysis is preferred to keep the

      
      -carboxyl free.
      
  • Purification:

    • The

      
      -isomer is typically less soluble in water/acid mixtures than the 
      
      
      
      -isomer.
    • Cool the reaction mixture to 5°C. The

      
      -L-Asp-L-Phe-OMe hydrochloride salt often crystallizes out selectively.
      

Workflow Start Start: (S)-Formamidosuccinic Anhydride Reactants Add L-Phe-OMe Solvent: Acetic Acid Start->Reactants Coupling Coupling Reaction 25°C, 2 Hours Reactants->Coupling Isomers Mixture: Alpha-Isomer (80%) + Beta-Isomer (20%) Coupling->Isomers Hydrolysis Deformylation (HCl / MeOH) Isomers->Hydrolysis Purification Selective Crystallization of Alpha-Isomer Hydrolysis->Purification

Figure 2: Workflow for the synthesis of Aspartame precursor using (S)-(-)-2-Formamidosuccinic anhydride.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: The anhydride ring is highly strained and reactive. Exposure to atmospheric moisture converts it back to N-formylaspartic acid (MP ~128°C), which is unreactive toward amines under mild conditions. Always store in a desiccator.

  • Racemization Check: If the optical rotation drops below

    
    , significant racemization has occurred. This is usually due to overheating during the anhydride formation step (Protocol A, Step 2).
    
  • Solvent Effects:

    • Acetic Acid: Favors

      
      -product (desired for peptides).
      
    • THF/Dioxane: Often leads to higher ratios of

      
      -product.
      
    • Toluene: Slow reaction rates due to poor solubility.

References

  • Original Synthesis & Properties

    • Journal of Organic Chemistry. "Synthesis of N-Formyl-L-aspartic Anhydride." Available at: [Link] (General reference for anhydride synthesis).

  • Regioselectivity Studies

    • Tetrahedron Letters. "Regioselective ring opening of N-protected aspartic anhydrides." Available at: [Link]

  • Industrial Application (Aspartame)

    • U.S. Patent 3,933,781. "Process for the preparation of aspartame."[1] (Demonstrates the use of formyl protection). Available at:

  • Physical Data Verification

    • PubChem Compound Summary. "N-Formyl-L-aspartic acid."[1][][3][5][6] Available at: [Link]

Sources

Application Notes and Protocols: Reaction of (S)-(-)-2-Formamidosuccinic Anhydride with Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Chiral Building Blocks for Synthesis

(S)-(-)-2-Formamidosuccinic anhydride, more formally known as N-formyl-L-aspartic anhydride, is a pivotal chiral starting material in the synthesis of a diverse array of bioactive molecules, including peptide-based therapeutics and complex natural products.[1][2] Its rigid, cyclic structure and activated carbonyl groups make it an excellent electrophile for reactions with nucleophilic amines. This reaction, a classic example of nucleophilic acyl substitution, proceeds via a ring-opening mechanism to generate N-formyl-L-aspartic acid amides, which are valuable precursors to L-asparagine derivatives. The stereochemical integrity of the chiral center at the C2 position is of paramount importance, and maintaining this integrity throughout the reaction is a key consideration for its application in asymmetric synthesis.[3]

This comprehensive guide provides an in-depth exploration of the reaction between (S)-(-)-2-Formamidosuccinic anhydride and amines, offering detailed protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.

Chemical Principles and Reaction Mechanism

The reaction of (S)-(-)-2-Formamidosuccinic anhydride with a primary or secondary amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the five-membered ring opens, with the carboxylate acting as a leaving group, to yield the corresponding N-substituted (S)-2-formamido-4-amino-4-oxobutanoic acid (an N-formyl-L-aspartic acid amide).

The formyl protecting group on the nitrogen of the aspartic acid moiety is crucial as it prevents polymerization and other side reactions, directing the reactivity towards the desired aminolysis of the anhydride.[2]

Caption: Reaction mechanism of (S)-(-)-2-Formamidosuccinic anhydride with an amine.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Formyl-L-aspartic Acid Amides

This protocol outlines a general method for the reaction of (S)-(-)-2-Formamidosuccinic anhydride with a primary amine.

Materials:

  • (S)-(-)-2-Formamidosuccinic anhydride

  • Primary amine of choice

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Anhydride: Slowly add a solution of (S)-(-)-2-Formamidosuccinic anhydride (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution with vigorous stirring. The slight excess of the anhydride ensures complete consumption of the amine.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Acidify the mixture with 1N HCl to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-formyl-L-aspartic acid amide can be purified by column chromatography on silica gel or by recrystallization.

Expertise & Experience:

  • Solvent Choice: The choice of solvent can influence the reaction rate and solubility of the reactants and products. Aprotic solvents are preferred to avoid competing reactions with the anhydride.

  • Temperature Control: Maintaining a low temperature (0 °C) is crucial to minimize potential side reactions and preserve the chiral integrity of the product.

  • Stoichiometry: A slight excess of the anhydride is generally used to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

  • Moisture Sensitivity: (S)-(-)-2-Formamidosuccinic anhydride is sensitive to moisture and will hydrolyze to the corresponding dicarboxylic acid.[4] Therefore, anhydrous conditions are essential for a successful reaction.

Protocol 2: In Situ Formation and Reaction for Peptide Coupling

In many applications, particularly in peptide synthesis, (S)-(-)-2-Formamidosuccinic anhydride is generated in situ from L-aspartic acid, formic acid, and a dehydrating agent like acetic anhydride, and then immediately reacted with an amino acid ester.[1][2]

Materials:

  • L-Aspartic acid

  • Formic acid

  • Acetic anhydride

  • Amino acid ester hydrochloride

  • Tertiary amine base (e.g., Triethylamine, N,N-Diisopropylethylamine)

  • Anhydrous solvent (e.g., DCM, DMF)

Procedure:

  • Anhydride Formation: In a flame-dried flask, suspend L-aspartic acid (1.0 equivalent) in acetic anhydride (2.0-2.1 equivalents). Heat the mixture to approximately 35°C and slowly add formic acid (1.0-1.1 equivalents) over several hours.[1] Maintain the temperature and stir for an extended period (e.g., 48-60 hours) to ensure complete formation of the anhydride.[1]

  • Coupling Reaction: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in the chosen anhydrous solvent and add the tertiary amine base (2.0 equivalents) at 0 °C.

  • Addition of Anhydride Solution: Slowly add the freshly prepared solution of (S)-(-)-2-Formamidosuccinic anhydride to the amino acid ester solution at 0 °C.

  • Reaction and Work-up: Follow the monitoring, work-up, and purification steps as described in Protocol 1.

Expertise & Experience:

  • Control of Anhydride Formation: The slow addition of formic acid and controlled temperature are critical for the successful formation of the anhydride and to minimize side reactions.[1]

  • In Situ Use: The in situ generation and use of the anhydride is advantageous as it avoids the isolation of the moisture-sensitive intermediate.[2]

  • Base Selection: The choice and amount of the tertiary amine base in the coupling step are important to neutralize the hydrochloride salt of the amino acid ester and to facilitate the reaction without causing significant epimerization.

Data Presentation

Amine SubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
BenzylamineDCM02>90(General Procedure)
Glycine methyl esterDMF03~85[1]
L-Phenylalanine methyl esterDCM04~80[2]
AnilineTHF02.5>85(General Procedure)

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The formation of the amide bond can be confirmed by the appearance of a new amide N-H proton signal, typically in the range of 7.5-8.5 ppm. The signals corresponding to the formyl proton and the protons of the aspartic acid backbone will also be present.

  • ¹³C NMR: The carbonyl carbons of the newly formed amide and the carboxylic acid will appear in the region of 170-180 ppm.[5] The chemical shifts of the carbons in the product will be distinct from those of the starting anhydride.[6][7]

High-Performance Liquid Chromatography (HPLC):

  • Chiral HPLC is an essential technique to determine the enantiomeric purity of the product. By using a suitable chiral stationary phase, the enantiomers of the product can be separated and quantified. This is critical to ensure that no racemization has occurred during the reaction.

Infrared (IR) Spectroscopy:

  • The IR spectrum of the product will show characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1710 cm⁻¹).

Logical Workflow Diagram

Experimental_Workflow Start Start Prep_Reactants Prepare Reactants (Anhydride, Amine, Anhydrous Solvent) Start->Prep_Reactants Reaction_Setup Reaction Setup (Inert atmosphere, 0 °C) Prep_Reactants->Reaction_Setup Addition Slow Addition of Anhydride to Amine Solution Reaction_Setup->Addition Monitoring Monitor Reaction (TLC/HPLC) Addition->Monitoring Workup Aqueous Work-up (Acidification, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, HPLC, IR, MS) Purification->Analysis End Final Product Analysis->End

Caption: A typical experimental workflow for the reaction.

Safety and Handling

  • (S)-(-)-2-Formamidosuccinic anhydride is a moisture-sensitive and potentially corrosive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Amines can be corrosive, toxic, and have strong odors. Always handle amines in a well-ventilated fume hood and wear appropriate PPE.

  • Anhydrous solvents are often flammable. Handle them away from ignition sources.

  • The reaction work-up involves the use of acids. Handle with care to avoid skin and eye contact.

Conclusion

The reaction of (S)-(-)-2-Formamidosuccinic anhydride with amines is a robust and reliable method for the synthesis of chiral N-formyl-L-aspartic acid amides. By carefully controlling the reaction conditions, particularly temperature and moisture, researchers can achieve high yields of the desired products while maintaining the crucial stereochemical integrity of the starting material. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of complex, chiral molecules for drug discovery and development.

References

  • Process for the preparation of the anhydride of N-formyl-L-aspartic acid.
  • Synthesis of N-Formyl-L aspartic Anhydride. Semantic Scholar. [Link]

  • Synthesis of N-formyl-L-aspartic anhydride. PrepChem.com. [Link]

  • Process for the preparation of n-formyl-l-aspartic anhydride. European Patent Office. [Link]

  • N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Nature Communications. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. PMC. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Biocatalytic enantioselective hydroaminations enabling synthesis of N-arylalkyl-substituted l-aspartic acids. Royal Society of Chemistry. [Link]

  • Methods for syntheses of N-methyl-DL-aspartic acid derivatives. PubMed. [Link]

  • L-Asparagine at BMRB. [Link]

  • Preparation of N-formyl-L-aspartic anhydride.
  • Synthesis of glycosylated Fmoc-asparagine derivatives. ResearchGate. [Link]

  • Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. PubMed. [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]

  • Synthesis of N-formyl-aspartic anhydride. PrepChem.com. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Modified Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical 20 - The Pivotal Role of Modified Amino Acids

In the landscape of modern biochemistry and pharmaceutical development, the 20 canonical amino acids, fundamental as they are, represent only the starting point. The deliberate incorporation of modified, or "unnatural," amino acids (UAAs) into peptides and proteins has emerged as a transformative strategy.[][2][3] These bespoke building blocks expand the chemical diversity far beyond what nature's translational machinery can offer, providing a powerful toolkit to modulate the pharmacological properties of therapeutic peptides, probe protein structure and function, and construct novel biomaterials.[4][5][6] The unique functionalities of UAAs can confer increased potency, enhance metabolic stability, and introduce novel conformational constraints into peptide-based drugs.[5][7]

This guide provides a comprehensive overview of the core synthetic methodologies for producing UAAs, tailored for researchers, scientists, and drug development professionals. We will delve into a comparative analysis of chemical and enzymatic approaches, provide detailed experimental protocols for key reactions, and present visual representations of synthetic pathways to facilitate a deeper understanding of these powerful techniques.

I. Chemical Synthesis: The Versatility of Organic Chemistry

Chemical synthesis offers a robust and highly versatile platform for the preparation of a vast array of modified amino acids.[][2] These methods provide the advantage of a broad substrate scope and the ability to introduce a wide variety of functional groups that are not accessible through biological pathways.

Asymmetric Synthesis: Controlling Chirality

The stereochemistry of the α-carbon is critical for biological activity. Asymmetric synthesis utilizes chiral catalysts or auxiliaries to selectively produce one enantiomer of a desired amino acid.[][2]

  • Chiral Auxiliaries: This classic approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the enantioenriched amino acid.

  • Catalytic Asymmetric Synthesis: This is often a more efficient and atom-economical approach.[2] It employs a chiral catalyst, such as a transition metal complex with a chiral ligand, to control the stereoselectivity of the reaction.[4] Methods like asymmetric hydrogenation of prochiral precursors (e.g., enamides) are widely used.[4]

Transition Metal-Catalyzed Cross-Coupling Reactions

The catalytic activity of transition metals, such as palladium, copper, and nickel, can be leveraged to forge new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex UAA structures from simpler starting materials.[][8]

  • Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing aryl, vinyl, and alkynyl groups into amino acid scaffolds.[][9] For instance, the 1,4-addition of arylboronic acids to 2-acetamidoacrylate, catalyzed by a palladium-phosphite system, provides an efficient route to various aryl-substituted amino acids.[9]

  • Copper-Catalyzed Reactions: Copper-catalyzed reactions are particularly useful for forming C-N and C-O bonds. For example, a three-component carboamination of electron-deficient olefins can be achieved using a copper catalyst.[8]

  • Nickel-Catalyzed Cross-Coupling: Nickel, being an earth-abundant metal, offers a more sustainable alternative to palladium. Enantioconvergent nickel-catalyzed cross-couplings of racemic alkyl halides with alkylzinc reagents have been developed for the asymmetric synthesis of protected unnatural α-amino acids under mild conditions.[4]

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has recently emerged as a powerful and mild strategy for amino acid modification.[10][11] This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer processes, enabling a wide range of transformations under gentle, often room-temperature conditions.[10][11] This mildness is particularly advantageous for modifying complex molecules and biomolecules, minimizing the risk of epimerization at the α-carbon.[11]

Photoredox-mediated C–O bond activation in oxalate esters of aliphatic alcohols has been used for the asymmetric synthesis of unnatural α-amino acids.[12] This method allows for the generation of a diverse range of functionalized amino acids through a redox-neutral process.[12] Furthermore, the merger of photoredox catalysis with transition metal catalysis (metallaphotoredox) provides a synergistic platform for enantioretentive modifications of natural amino acids.[5]

Application Protocol 1: Asymmetric Synthesis of a Modified Phenylalanine Derivative via Ni-Catalyzed Cross-Coupling

This protocol is adapted from a method for the enantioconvergent coupling of racemic alkyl electrophiles with organozinc reagents.[4]

Objective: To synthesize an enantioenriched protected unnatural α-amino acid.

Materials:

  • Racemic α-bromo ester (e.g., methyl 2-bromo-3-phenylpropanoate)

  • Organozinc reagent (e.g., phenylzinc chloride)

  • Nickel catalyst precursor (e.g., NiCl₂·glyme)

  • Chiral ligand (e.g., a chiral pyridyloxazoline ligand)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere supplies (Nitrogen or Argon)

Experimental Workflow:

protocol1 cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Dry glassware under vacuum prep2 Add NiCl₂·glyme and chiral ligand prep1->prep2 prep3 Evacuate and backfill with N₂/Ar (3x) prep2->prep3 prep4 Add anhydrous THF prep3->prep4 react1 Add racemic α-bromo ester prep4->react1 react2 Add organozinc reagent dropwise at 0°C react1->react2 react3 Warm to room temperature and stir for 12-24h react2->react3 workup1 Quench with saturated NH₄Cl (aq) react3->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Dry organic layer (Na₂SO₄), filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 output Enantioenriched Protected UAA workup4->output Characterize product (NMR, HPLC)

Caption: Workflow for Ni-catalyzed asymmetric synthesis of a modified amino acid.

Detailed Steps:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the nickel catalyst precursor and the chiral ligand to an oven-dried flask.

  • Add the anhydrous solvent and stir to form the catalyst complex.

  • Add the racemic α-bromo ester to the reaction mixture.

  • Cool the mixture to 0 °C and slowly add the organozinc reagent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR spectroscopy and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality Behind Choices:

  • Inert Atmosphere: The nickel catalyst and organozinc reagents are sensitive to air and moisture.

  • Chiral Ligand: The stereochemical outcome of the reaction is dictated by the chirality of the ligand complexed to the nickel center.

  • Slow Addition at Low Temperature: This helps to control the exothermicity of the reaction and can improve selectivity.

II. Biocatalysis and Chemo-enzymatic Synthesis: Nature's Precision

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis.[7][] Enzymes operate under mild conditions (aqueous environment, neutral pH, room temperature) and exhibit remarkable stereoselectivity, often leading to products with very high enantiomeric purity.[7][14]

Enzymatic Resolution

This method starts with a racemic mixture of a modified amino acid (or a precursor). An enzyme that selectively acts on one enantiomer is used. For example, an acylase can selectively hydrolyze the N-acetyl group of one enantiomer of an N-acetyl-DL-amino acid, allowing for the separation of the L-amino acid from the unreacted D-N-acetyl-amino acid.[15]

Asymmetric Synthesis using Enzymes
  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like alanine or aspartate) to a keto acid acceptor, producing a chiral amino acid.[16] Engineered TAs with broad substrate specificity are valuable tools for producing a wide range of D- or L-amino acids.

  • Dehydrogenases (DHDs): D-amino acid dehydrogenases can be used for the reductive amination of α-keto acids to produce D-amino acids with high enantiomeric excess.[16]

  • Ammonia Lyases (ALs): These enzymes catalyze the addition of ammonia to the double bond of an α,β-unsaturated carboxylic acid to form an amino acid.[16]

Chemo-enzymatic Synthesis

This approach combines the advantages of both chemical synthesis and biocatalysis.[17][18] A chemical reaction might be used to create a novel substrate that is not found in nature, which is then converted into the desired modified amino acid by an enzyme in a subsequent step.[] This synergistic strategy allows for the creation of highly complex and novel UAAs. Recently, the merger of photoredox catalysis with biocatalysis has opened up new avenues for creating non-canonical amino acids through novel radical-mediated pathways.[19][20][21]

Application Protocol 2: Chemo-enzymatic Synthesis of a D-Amino Acid using a Transaminase

This protocol describes the asymmetric synthesis of a D-amino acid from a prochiral keto acid using a D-amino acid transaminase.

Objective: To synthesize an enantiopure D-amino acid.

Materials:

  • Prochiral α-keto acid

  • D-amino acid transaminase (commercially available or overexpressed)

  • Amino donor (e.g., D-alanine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Reaction vessel with temperature control

Experimental Workflow:

protocol2 cluster_prep Reaction Mixture Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation prep1 Dissolve α-keto acid in buffer prep2 Add D-alanine and PLP prep1->prep2 prep3 Adjust pH if necessary prep2->prep3 react1 Add D-amino acid transaminase prep3->react1 react2 Incubate at optimal temperature (e.g., 30-37°C) with gentle shaking react1->react2 react3 Monitor reaction progress (HPLC) react2->react3 workup1 Terminate reaction (e.g., heat or acid) react3->workup1 workup2 Centrifuge to remove enzyme workup1->workup2 workup3 Isolate product (e.g., ion-exchange chromatography) workup2->workup3 output Enantiopure D-Amino Acid workup3->output Characterize product (NMR, chiral analysis)

Caption: Chemo-enzymatic synthesis of a D-amino acid using a transaminase.

Detailed Steps:

  • Reaction Setup: Prepare a buffered solution containing the α-keto acid substrate, the amino donor (D-alanine), and the PLP cofactor.

  • Enzyme Addition: Initiate the reaction by adding the D-amino acid transaminase.

  • Incubation: Incubate the reaction at the enzyme's optimal temperature with gentle agitation.

  • Monitoring: Monitor the conversion of the keto acid to the amino acid using a suitable analytical method, such as HPLC.

  • Termination: Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by heating or adding acid).

  • Purification: Remove the precipitated enzyme by centrifugation. The desired D-amino acid can then be purified from the supernatant, often by ion-exchange chromatography.

  • Analysis: Confirm the identity and purity of the product by NMR and mass spectrometry, and determine the enantiomeric purity by chiral HPLC or GC.

Causality Behind Choices:

  • PLP Cofactor: Transaminases are PLP-dependent enzymes; this cofactor is essential for their catalytic activity.

  • Amino Donor: The amino donor provides the amino group that is transferred to the keto acid. Using a large excess of the donor can drive the reaction equilibrium towards product formation.

  • Buffer and pH: Enzymes have optimal pH ranges for their activity. Maintaining the pH with a buffer is crucial for efficient catalysis.

III. Multicomponent Reactions: Efficiency in a Single Pot

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are highly efficient processes in which three or more reactants combine in a single step to form a product that contains portions of all the starting materials.[22][23][24] These reactions are atom-economical and allow for the rapid generation of libraries of structurally diverse amino acid derivatives.[25][26]

  • Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy carboxamide.[25]

  • Ugi Reaction: This is a four-component reaction between an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid, producing an α-acylamino amide.[23][24][26]

The products of these reactions are versatile intermediates that can be further elaborated to generate a wide range of complex modified amino acids.

IV. Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Once a modified amino acid has been synthesized and appropriately protected, it can be incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS).[27][28][29] SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[27][30]

General SPPS Cycle:

spss_cycle resin Resin with attached Amino Acid deprotection Nα-Deprotection (e.g., Piperidine for Fmoc) resin->deprotection washing1 Washing deprotection->washing1 coupling Coupling of next Fmoc-UAA-OH washing1->coupling washing2 Washing coupling->washing2 cycle_end Repeat Cycle washing2->cycle_end cycle_end->deprotection for next residue cleavage Cleavage from Resin and Side-Chain Deprotection cycle_end->cleavage after final residue purification Purification (e.g., RP-HPLC) cleavage->purification final_peptide Purified Peptide containing UAA purification->final_peptide

Caption: The general cycle of Solid-Phase Peptide Synthesis (SPPS).

The introduction of bulky or sterically hindered modified amino acids can sometimes be challenging, potentially requiring optimized coupling conditions, such as the use of stronger coupling reagents or elevated temperatures.[31]

V. Summary and Outlook

The synthesis of modified amino acids is a dynamic and rapidly evolving field, driven by the increasing demand for sophisticated molecular tools in drug discovery and chemical biology. The choice of synthetic strategy—be it chemical, enzymatic, or a hybrid approach—depends on the specific target molecule, desired scale, and required stereochemical purity. As new catalytic systems and biocatalysts are developed, our ability to create ever more complex and functional amino acids will continue to expand, opening up new frontiers in peptide and protein engineering.

VI. References

  • Omizzur. (n.d.). 10 synthesis methods of unnatural amino acids. Retrieved from

  • Cervantes, F., et al. (2021). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Retrieved from

  • University of Texas at Austin. (n.d.). Developing transition metal-catalyzed difunctionalization reactions toward the synthesis of unnatural amino acid derivatives and strategies for polystyrene upcycling. Retrieved from

  • Fu, G. C., et al. (n.d.). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. National Institutes of Health. Retrieved from

  • BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery. Retrieved from

  • University of California, Santa Barbara. (n.d.). Advanced Biocatalytic Methods for the Synthesis of Non-Canonical Amino Acids and Amine Derivatives. Retrieved from

  • QYAOBIO. (2024, September 3). Chemical Synthesis of Unnatural Amino Acids. Retrieved from

  • Melchiorre, P., et al. (n.d.). Photocatalytic Modification of Amino Acids, Peptides, and Proteins. PMC. Retrieved from

  • Renata, H., et al. (n.d.). Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction. PMC. Retrieved from

  • Copley, R. C., et al. (n.d.). Noncanonical Amino Acids in Biocatalysis. PMC. Retrieved from

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. MDPI. Retrieved from

  • Belokon, Y. N., et al. (2018). Asymmetric synthesis of α-deuterated α-amino acids. RSC Publishing. Retrieved from

  • Collins, J. (2023, March 29). Accelerated solid-phase synthesis of post-translationally modified peptides. Retrieved from

  • Xie, J., et al. (2021). Photoredox-Catalyzed Amidation of Amino Acids or Peptides with Nitroarenes. Synfacts. Retrieved from

  • Duthaler, R. O. (2001, November 15). Methods for the synthesis of unnatural amino acids. PubMed. Retrieved from

  • BenchChem. (2025). A Guide to the Synthesis of Unnatural Amino Acids for Researchers and Drug Development Professionals. Retrieved from

  • Spring, D. R., et al. (2020, November 11). Photocatalytic methods for amino acid modification. RSC Publishing. Retrieved from

  • Macmillan Group, Princeton University. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from

  • Panasiewicz, M., & Gotor-Fernández, V. (n.d.). The chemo-enzymatic synthesis of labeled l-amino acids and some of their derivatives. ResearchGate. Retrieved from

  • Leonori, D., & Aggarwal, V. K. (2020, November 4). Radical-Based Synthesis and Modification of Amino Acids. PMC. Retrieved from

  • Jamison, T. F., & Jensen, K. F. (n.d.). Photoredox activation of carbon dioxide for amino acid synthesis in continuous flow. DSpace@MIT. Retrieved from

  • Fasan, R., & Arnold, F. H. (2024, September 27). Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. Chemical Reviews. Retrieved from

  • Yang, Y. (2023, July 28). A new synergistic method can create non-canonical amino acids by merging synthetic photochemistry with biocatalysis. The Current - News @ UCSB. Retrieved from

  • ResearchGate. (n.d.). Examples of noncanonical amino acids obtained by preparative (chemo)enzymatic synthesis using EDDS lyase and its variants as biocatalysts. Retrieved from

  • Westermann, B., et al. (n.d.). A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions. PMC. Retrieved from

  • Fields, G. B. (n.d.). Introduction to Peptide Synthesis. PMC. Retrieved from

  • Yang, Y., et al. (2024, July 28). Stereoselective amino acid synthesis by synergistic photoredox–pyridoxal radical biocatalysis. PMC. Retrieved from

  • Almeida, A. I. O. (n.d.). Towards Artificial Metalloenzymes: Synthesis of Novel Non-Natural Amino Acids. University of Birmingham. Retrieved from

  • Coulembier, O., et al. (2018, January 30). Amino Acid Enzymatic Synthesis Service. BOC Sciences. Retrieved from

  • McCaully, R. J. (1965). AN APPROACH TO THE ASYMMETRIC SYNTHESIS OF ALPHA-AMINO ACIDS. ProQuest. Retrieved from

  • Maruoka, K., & Ooi, T. (2019, March 27). Asymmetric Synthesis of α-Amino Acids by Organocatalytic Biomimetic Transamination. Organic Letters. Retrieved from

  • Schmid, A., & Bommarius, A. S. (n.d.). An Update: Enzymatic Synthesis for Industrial Applications. PMC. Retrieved from

  • Albericio, F., et al. (2014, July 18). Solid-phase peptide synthesis. Digital CSIC. Retrieved from

  • Yang, Y., et al. (2024, January 25). One-pot chemoenzymatic syntheses of non-canonical amino acids. Oxford Academic. Retrieved from

  • Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Retrieved from

  • Lakshman, M. K., et al. (n.d.). Synthesis of unnatural amino acid derivatives via palladium catalyzed 1,4 addition of boronic acids. PMC. Retrieved from

  • Sisko, J. (2007, February 19). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Chemistry | Illinois. Retrieved from

  • Deming, T. J. (2015, July 6). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPSJNxp21WrWRDTIGxCEKwJMwX4hLGF7Myt2OVuevYG440OrrsOpBdvFiFm5DVXg_MQ5BI3jRrGc0HEEGhm-PhBMMljQYmjlecBf_ZJmtAEPfsDjkFnCqUD_DoTePp54zw4lFIR4QIj8317LuLzw==]([Link]

Sources

Enzymatic Characterization of Formylaspartate Deformylase (FAD) using (S)-(-)-2-Formamidosuccinic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the experimental protocols for studying Formylaspartate Deformylase (FAD, EC 3.5.1.8) , a key bacterial enzyme involved in the catabolism of N-formylated amino acids.[1] While (S)-(-)-2-Formamidosuccinic anhydride (also known as N-formylaspartic anhydride) is not the direct enzymatic substrate, it serves as the critical, high-purity precursor reagent for generating N-formyl-L-aspartate in situ.

This guide addresses the instability of N-formylaspartic acid by utilizing its anhydride form to generate fresh substrate stocks. We present a robust Coupled Spectrophotometric Assay using Formate Dehydrogenase (FDH) to quantify FAD activity, alongside a Direct HPLC Protocol for orthogonal validation. These methods are essential for researchers investigating bacterial metabolism (e.g., Alcaligenes, Pseudomonas, and Helicobacter species) and screening for metabolic inhibitors.

Scientific Background & Mechanism

The Role of the Anhydride

(S)-(-)-2-Formamidosuccinic anhydride is a cyclic anhydride derivative of aspartic acid. In aqueous physiological buffers, it undergoes rapid nucleophilic attack by water (hydrolysis) to yield N-formyl-L-aspartate .

  • Reagent: (S)-(-)-2-Formamidosuccinic anhydride

  • Chemical Reaction: Hydrolysis (Spontaneous/Base-catalyzed)

  • Product (Enzyme Substrate): N-formyl-L-aspartate

Researchers use the anhydride because the free acid form of N-formylaspartate can be hygroscopic or chemically unstable over long-term storage. The anhydride allows for the preparation of precise, fresh substrate solutions.

The Enzymatic Pathway

The target enzyme, Formylaspartate Deformylase (FAD) , catalyzes the hydrolytic deformylation of N-formyl-L-aspartate. To detect this activity continuously, the reaction is coupled to Formate Dehydrogenase (FDH) , which oxidizes the released formate to


 while reducing 

to

. The accumulation of

is monitored at 340 nm .[2][3]
Pathway Visualization

FAD_Pathway cluster_legend Legend Anhydride (S)-(-)-2-Formamidosuccinic Anhydride Substrate N-Formyl-L-Aspartate Anhydride->Substrate Chemical Hydrolysis (pH > 7.0, Spontaneous) Products L-Aspartate + Formate Substrate->Products Formylaspartate Deformylase (FAD) (EC 3.5.1.8) Detection CO2 + NADH (Abs 340 nm) Products->Detection Formate Dehydrogenase (FDH) + NAD+ key Red: Precursor Reagent Yellow: Enzymatic Substrate Green: Reaction Products Blue: Detection Signal

Figure 1: The conversion of (S)-(-)-2-Formamidosuccinic anhydride to the active substrate, followed by the enzymatic cascade for detection.

Protocol 1: Substrate Preparation (Chemical Hydrolysis)

Objective: To generate a stable, defined stock of N-formyl-L-aspartate from the anhydride precursor.

Materials
  • (S)-(-)-2-Formamidosuccinic anhydride (Solid, stored desiccated at -20°C).

  • Buffer: 100 mM Tris-HCl, pH 8.0.

  • Neutralizing Agent: 1 M NaOH (for pH adjustment).[4][5]

  • pH Meter .

Procedure
  • Calculate Mass: Determine the mass required for a 100 mM stock solution. (MW

    
     143.09  g/mol ).
    
  • Dissolution: Weigh 14.3 mg of anhydride into a microcentrifuge tube.

  • Hydrolysis: Add 900 µL of 100 mM Tris-HCl (pH 8.0). Vortex vigorously.

    • Note: The anhydride ring opening is exothermic and generates a free carboxylic acid, which will drop the pH significantly.

  • pH Adjustment: Immediately monitor pH. Titrate carefully with 1 M NaOH until the pH returns to 7.5–8.0.

    • Critical Step: Failure to neutralize will result in an acidic stock that may inhibit the downstream enzymes.

  • Volume Adjustment: Adjust final volume to 1.0 mL with buffer.

  • Incubation: Let stand at Room Temperature (RT) for 30 minutes to ensure complete hydrolysis of the anhydride ring.

  • Storage: Keep on ice for immediate use. For long-term, aliquot and freeze at -80°C (stable for 1 month).

Protocol 2: Coupled Enzyme Assay (Continuous)

Objective: To determine the kinetic parameters (


, 

) of FAD by monitoring NADH production.
Reagents
  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.[2]

  • NAD+ Stock: 20 mM in water (Prepare fresh).

  • Coupling Enzyme: Formate Dehydrogenase (FDH) from Candida boidinii (Commercial lyophilized powder). Reconstitute to 10 U/mL.

  • Enzyme Sample: Purified Formylaspartate Deformylase (FAD).

  • Substrate Stock: 100 mM N-formyl-L-aspartate (from Protocol 1).

Experimental Setup (1 mL Cuvette)
ComponentVolume (µL)Final ConcentrationRole
Assay Buffer84042 mMReaction Medium
NAD+ Stock (20 mM)501.0 mMCofactor for FDH
FDH (10 U/mL)100.1 U/mLCoupling Enzyme
FAD Enzyme50VariableTarget Enzyme
Substrate (Start) 50 5.0 mM Initiator
Total Volume 1000
Step-by-Step Methodology
  • Blanking: Prepare a "Blank" cuvette containing all components except the FAD enzyme (replace with buffer). This controls for any spontaneous formate contamination or NADH drift.

  • Equilibration: Incubate the cuvette (Buffer + NAD+ + FDH + FAD) at 25°C or 37°C (depending on bacterial source) for 3 minutes.

  • Initiation: Add the N-formyl-L-aspartate substrate to start the reaction. Mix immediately by inversion.

  • Measurement: Monitor Absorbance at 340 nm for 5–10 minutes.

  • Quantification: Calculate the rate of formate release (

    
    mol/min) using the extinction coefficient of NADH (
    
    
    
    ).


Protocol 3: Orthogonal Validation via HPLC

Objective: Direct detection of the Aspartate product to validate the coupled assay results, ensuring the signal is not an artifact of FDH interaction.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B for 2 min, ramp to 20% B over 10 min. (Aspartate and N-formylaspartate are polar; ion-pairing agents like Heptafluorobutyric acid may improve retention).

  • Detection: UV at 210 nm (Amide bond/Carboxyl groups).

Workflow
  • Reaction Mix: Prepare the reaction as in Protocol 2, but omit NAD+ and FDH.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Mix aliquot with 50 µL of 10% TFA or Methanol to stop the reaction.

  • Analysis: Inject 10 µL onto the HPLC.

  • Validation:

    • N-formyl-L-aspartate: Elutes later (more hydrophobic due to formyl group).

    • L-Aspartate: Elutes earlier (near void volume in standard C18).

    • Tip: Derivatization with OPA (o-phthalaldehyde) is recommended for high-sensitivity fluorescence detection of the released Aspartate, as N-formyl-aspartate will not react with OPA (blocked N-terminus).

Troubleshooting & Critical Controls

Spontaneous Hydrolysis

Anhydrides are reactive. If the background rate in the "Blank" is high:

  • Ensure the Substrate Stock (Protocol 1) was allowed to fully hydrolyze before adding to the assay. If unhydrolyzed anhydride is added directly to the FDH assay, it may acylate the FDH enzyme, inhibiting the coupling reaction.

Inhibition by Anhydride

If using the anhydride to test for inhibition of other enzymes (e.g., proteases):

  • (S)-(-)-2-Formamidosuccinic anhydride can act as an affinity label or suicide inhibitor for enzymes with nucleophilic active sites.

  • Control: Incubate the enzyme with the fully hydrolyzed stock (Protocol 1) vs. the fresh anhydride. If inhibition is seen only with the fresh anhydride, it is likely due to covalent acylation, not competitive inhibition by the substrate analog.

Enzyme Specificity

Ensure you are using Formylaspartate Deformylase (EC 3.5.1.8) and not Peptide Deformylase (PDF, EC 3.5.1.88) . PDF requires a polypeptide substrate (at least a dipeptide like fMet-Ala) and will show negligible activity against N-formyl-L-aspartate.

References

  • KEGG Enzyme Database. (n.d.). Enzyme: 3.5.1.8 - Formylaspartate deformylase.[6] Kyoto Encyclopedia of Genes and Genomes. Retrieved February 14, 2026, from [Link]

  • Tishkov, V. I., & Popov, V. O. (2004). Protein engineering of formate dehydrogenase. Biomolecular Engineering. (Contextual reference for FDH coupling).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-(-)-2-Formamidosuccinic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

(S)-(-)-2-Formamidosuccinic anhydride (also known as


-Formyl-L-aspartic anhydride ) is a critical chiral intermediate, most notably used in the synthesis of peptide sweeteners (like Aspartame) and as a building block for aspartic acid-containing pharmaceuticals.

Its purification is notoriously difficult not due to complex impurities, but due to its chemical instability . The compound is a cyclic anhydride susceptible to two primary failure modes:

  • Hydrolysis: Rapid ring-opening upon contact with atmospheric moisture, reverting to

    
    -formyl-L-aspartic acid (a sticky, lower-melting solid).
    
  • Racemization: The chiral center at the

    
    -carbon is liable to epimerize under thermal stress (
    
    
    
    C) or basic conditions, destroying the biological activity of the final product.

This guide prioritizes process integrity —ensuring the molecule remains intact and enantiopure during isolation.

Critical Handling Protocols (The "Don't Break It" Rules)

Before attempting purification, you must establish a controlled environment. Failure to adhere to these parameters is the leading cause of "sticky product" complaints.

ParameterLimit / RequirementReason for Constraint
Temperature < 50°C (Strict)Temperatures above 60°C significantly accelerate racemization (conversion of L-isomer to D-isomer).
Atmosphere Inert (N₂ or Ar) The anhydride ring is highly electrophilic. Atmospheric moisture hydrolyzes it to the diacid within minutes.
Solvents Anhydrous (<0.05% H₂O) Trace water in solvents (Acetone, Acetic Anhydride) acts as a nucleophile, opening the ring.
Glassware Oven-dried Surface moisture on glassware is sufficient to degrade the product surface, causing gumming.

Synthesis & Purification Workflow

The most robust method for obtaining high-purity (S)-(-)-2-Formamidosuccinic anhydride involves a "one-pot" formylation and cyclization followed by crystallization.

A. The Reaction Logic

Instead of purifying the intermediate


-formyl-L-aspartic acid, it is more efficient to drive the reaction to the anhydride using Acetic Anhydride  as both the reagent and the solvent. This dehydrating environment prevents hydrolysis during formation.
B. Step-by-Step Protocol

Materials:

  • L-Aspartic Acid (Reagent Grade)

  • Formic Acid (98%+)

  • Acetic Anhydride (Excess, acts as solvent/dehydrator)

  • Magnesium Oxide (Catalyst, optional but recommended for yield)[1]

Procedure:

  • Slurry Formation: In a reactor flushed with nitrogen, suspend L-Aspartic Acid (1.0 eq) in Acetic Anhydride (approx. 2.0 - 2.5 eq).

  • Formylation: Slowly add Formic Acid (1.1 - 1.2 eq) dropwise.

    • Critical Control: Maintain internal temperature at 35–45°C . Do not exceed 50°C.

    • Mechanism:[2][3] Formic acid formylates the amine; Acetic anhydride drives the subsequent cyclization of the carboxylic acids.

  • Reaction: Stir at 45°C for 4–6 hours. The suspension will eventually become a clear or slightly hazy solution as the anhydride forms (anhydrides are generally more soluble in organic media than the zwitterionic amino acid).

  • Crystallization (The Purification Step):

    • Cool the mixture slowly to 10–12°C .

    • The product should precipitate as white crystals.

    • Troubleshooting: If no precipitate forms, concentrate the solution under high vacuum (keeping temp < 45°C) to remove excess acetic acid/anhydride, then add dry Diisopropyl Ether or Hexane to induce precipitation.

  • Isolation:

    • Filter under a blanket of nitrogen (Schlenk line or glovebox recommended).

    • Wash the cake with cold, dry ether or hexane to remove residual acetic acid.

    • Do not wash with water or alcohols.

C. Workflow Visualization

PurificationWorkflow cluster_impurities Critical Failure Modes Start L-Aspartic Acid (Solid) Reagents Add: Formic Acid + Acetic Anhydride Start->Reagents Reaction Reaction Phase Temp: 35-45°C Time: 4-6h Reagents->Reaction Check Is Solution Clear? Reaction->Check Cooling Cool to 10-12°C (Precipitation) Check->Cooling Yes AddAntisolvent Add Dry Hexane/Ether Check->AddAntisolvent No (remains soluble) Filter Filtration (Inert Atm) Wash with Dry Ether Cooling->Filter AddAntisolvent->Cooling Product (S)-(-)-2-Formamidosuccinic Anhydride (White Crystals) Filter->Product Moisture Moisture/Water Moisture->Product Hydrolysis to Diacid Heat Heat (>60°C) Heat->Reaction Racemization

Figure 1: Process flow for the synthesis and isolation of N-formyl-L-aspartic anhydride, highlighting critical decision points and failure modes.

Troubleshooting & FAQs

Q1: My product is a sticky gum/oil instead of a crystalline solid. What happened?

Diagnosis: Hydrolysis.[4][5] Explanation: The anhydride ring has opened due to moisture exposure, reverting the compound to


-formyl-L-aspartic acid, which often presents as a sticky solid or oil when impure.
Solution: 
  • Check your solvents: Ensure acetic anhydride and wash solvents are strictly anhydrous.

  • Check your atmosphere: Did you filter in open air? Use a nitrogen funnel or glove bag.

  • Recovery: Redissolve the gum in fresh Acetic Anhydride (5–10 volumes), heat gently to 40°C to re-close the ring, and re-attempt crystallization by cooling or adding dry ether.

Q2: The melting point is lower than the literature value (145–155°C).

Diagnosis: Impurity or Racemization. Explanation:

  • Racemization: If you heated the reaction >60°C, you likely have a mix of L- and D-isomers, which depresses the melting point.

  • Residual Solvent: Acetic acid (byproduct) can be trapped in the crystal lattice. Verification: Run a specific rotation (

    
    ) test. Pure (S)-isomer should be levorotatory (approx -55° in anhydrous acetone). If the rotation is low, you have racemized the product.
    Solution:  If racemized, the batch is likely unusable for chiral synthesis. If simply impure, recrystallize from dry Acetone/Hexane.
    
Q3: Can I recrystallize using Ethanol or Methanol?

Answer: ABSOLUTELY NOT. Reason: Alcohols are nucleophiles. They will attack the anhydride ring to form the mono-ester (e.g.,


-methyl-N-formyl-L-aspartate).
Correct Solvents:  Use only non-nucleophilic, aprotic solvents like Acetone (dissolving), Acetic Anhydride, or dry Ethyl Acetate, precipitated with Hexane or Diisopropyl Ether.
Q4: Why is the color turning yellow/brown?

Diagnosis: Thermal decomposition or polymerization. Explanation: Prolonged heating, even at 45°C, can lead to "browning" reactions (Maillard-type or polymerization of the anhydride). Solution: Limit reaction time. Once the solution clears, immediately move to the cooling/isolation step.

Analytical Specifications (Quality Control)

To validate your purification, compare against these benchmarks:

TestSpecificationNotes
Appearance White to off-white crystalline powderYellowing indicates degradation.
Melting Point 145–155°C (Decomposes) Note: Sharpness of MP is more important than exact range due to decomposition.
Solubility Soluble in Acetone, DMSOInsoluble in Hexane, Ether.
IR Spectroscopy Characteristic Anhydride DoubletLook for C=O stretches at approx 1780 cm⁻¹ and 1860 cm⁻¹ .
Optical Rotation

to

(c=1 in Acetone). Critical for enantiomeric purity.

References

  • Google Patents. (1990).
  • Google Patents. (1976). US3962207A: Process for the preparation of the anhydride of N-formyl-L-aspartic acid.

Sources

Technical Support Center: (S)-(-)-2-Formamidosuccinic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-(-)-2-Formamidosuccinic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its use in experimental settings. As a chiral molecule and a reactive anhydride, understanding its stability and side reactions is paramount for successful and reproducible outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Introduction to the Reactivity of (S)-(-)-2-Formamidosuccinic Anhydride

(S)-(-)-2-Formamidosuccinic anhydride is a valuable chiral building block. Its utility stems from the presence of two key functional groups: a cyclic anhydride and an N-formyl protected amine at a stereogenic center. The anhydride allows for facile reaction with nucleophiles to form amide or ester linkages, while the chiral center is crucial for the synthesis of enantiomerically pure compounds. However, these same features also predispose the molecule to several common side reactions. This guide will focus on the four most prevalent issues:

  • Hydrolysis: Premature opening of the anhydride ring by water.

  • Polymerization: Self-reaction of the anhydride, particularly under certain storage or reaction conditions.

  • Racemization: Loss of stereochemical integrity at the C2 position.

  • Side reactions with the N-formyl group: Potential instability under harsh conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store (S)-(-)-2-Formamidosuccinic anhydride to ensure its stability?

A1: (S)-(-)-2-Formamidosuccinic anhydride is sensitive to moisture and high temperatures. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place. A desiccator or a dry box is highly recommended. Storing it in a freezer at -20°C can prolong its shelf life, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Q2: What solvents are recommended for reactions involving this anhydride?

A2: The choice of solvent is critical. Anhydrous aprotic solvents are essential to prevent hydrolysis. Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and dimethylformamide (DMF).[1] Ensure that the solvents are freshly dried and distilled before use. The use of unfavorable solvents like chloroform or nitromethane can increase the rate of side reactions such as racemization.[1]

Q3: Is the N-formyl protecting group stable during reactions?

A3: The N-formyl group is generally stable under the neutral or mildly acidic conditions typically used for coupling reactions with the anhydride. It is considered an orthogonal protecting group in many peptide synthesis strategies, as it is stable to the acidic conditions used for Boc group cleavage and the basic conditions for Fmoc group removal.[2] However, it can be sensitive to strong nucleophiles or harsh acidic or basic conditions, which are generally not required for anhydride-based couplings.

Q4: Can I use a base to scavenge the acid produced during the reaction?

A4: Yes, a non-nucleophilic base is often used. However, the choice and amount of base are critical. Strong, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are preferred over less hindered bases like triethylamine (TEA).[3] Excess base or a base that is too strong can significantly accelerate racemization.[3][4] It is crucial to use the minimum amount of base necessary to neutralize any generated acid.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, their probable causes, and actionable solutions.

Problem 1: Low Yield of the Desired Product

Symptom: The reaction results in a low yield of the intended amide or ester product, with a significant amount of starting material remaining or the presence of a water-soluble byproduct.

Probable Cause A: Hydrolysis of the Anhydride

The primary culprit for low yields is often the hydrolysis of the succinic anhydride ring to form the corresponding dicarboxylic acid, (S)-2-formamidosuccinic acid. This diacid is generally unreactive under the same coupling conditions and will not form the desired product.

  • Mechanism of Hydrolysis: Succinic anhydride readily hydrolyzes in the presence of water.[5] The rate of hydrolysis is dependent on pH and temperature.[6][7]

  • Solutions:

    • Stringent Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use freshly dried, anhydrous solvents. Handle all reagents under an inert atmosphere (argon or nitrogen).

    • Control of Reaction Temperature: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to minimize the rate of hydrolysis.

    • Purity of Starting Materials: Ensure that the nucleophile (amine or alcohol) and any other reagents are free of water.

Probable Cause B: Polymerization of the Anhydride

Succinic anhydride and its derivatives can undergo polymerization, especially in the presence of certain catalysts or at elevated temperatures.[8] This leads to the formation of oligo- or polyesters, reducing the concentration of the reactive monomer available for the desired reaction.

  • Solutions:

    • Avoid High Temperatures: Do not heat the reaction mixture unless absolutely necessary. If heating is required, do so cautiously and for the minimum time possible.

    • Control of Reagent Addition: Add the anhydride slowly to the reaction mixture containing the nucleophile. This keeps the instantaneous concentration of the anhydride low, favoring the desired bimolecular reaction over polymerization.

Problem 2: Presence of an Impurity with the Same Mass as the Product (Loss of Stereochemical Purity)

Symptom: Characterization of the product (e.g., by chiral HPLC or NMR with a chiral shift reagent) reveals the presence of the undesired (R)-enantiomer, indicating racemization has occurred.

Probable Cause: Base-Catalyzed Racemization

The α-proton at the C2 position of (S)-(-)-2-Formamidosuccinic anhydride is acidic and can be abstracted by a base. This leads to the formation of a planar enolate intermediate, which can be protonated from either face to give a racemic mixture of the (S) and (R) enantiomers. This is a well-documented side reaction for N-acyl amino acid anhydrides.[4][9]

  • Factors Influencing Racemization:

    • Base Strength and Steric Hindrance: Stronger and less sterically hindered bases increase the rate of racemization.[3]

    • Solvent Polarity: Polar, aprotic solvents like DMF and DMSO can stabilize the enolate intermediate, but unfavorable solvents like chloroform and acetonitrile can lead to higher rates of racemization relative to the coupling reaction.[1]

    • Temperature: Higher temperatures increase the rate of racemization.

    • Reaction Time: Longer reaction times provide more opportunity for racemization to occur.

  • Solutions:

    • Choice of Base: Use a weak, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3] Avoid triethylamine if possible.

    • Stoichiometry of Base: Use the minimum amount of base required for the reaction, typically one equivalent to neutralize any acid generated.

    • Solvent Selection: Prefer solvents like THF or DMF over halogenated solvents or acetonitrile.[1][10]

    • Low Temperature: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed (e.g., -15°C to 0°C).

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Problem 3: Formation of Unexpected Byproducts

Symptom: TLC or LC-MS analysis shows the presence of one or more unexpected spots or peaks in the crude reaction mixture.

Probable Cause A: "Wrong Way" Opening of the Anhydride (in mixed anhydride couplings)

While not directly applicable to the symmetric (S)-(-)-2-Formamidosuccinic anhydride, if it were used to form a mixed anhydride (e.g., with a chloroformate), nucleophilic attack could occur at the wrong carbonyl group, leading to the formation of an undesired urethane byproduct.[10]

Probable Cause B: Further Reaction of the Product

If the product of the initial reaction still contains nucleophilic or electrophilic sites, and the reaction conditions are harsh or the reaction time is prolonged, subsequent side reactions can occur.

  • Solutions:

    • Optimize Reaction Conditions: Use the mildest possible conditions (temperature, reaction time) to achieve the desired transformation.

    • Purification: If byproducts are unavoidable, they will need to be removed during the work-up and purification steps. Standard chromatographic techniques are usually effective.

Data Presentation

Table 1: Influence of Solvent and Base on Racemization in Peptide Couplings

SolventBaseRelative Rate of RacemizationRecommendation for Minimizing Racemization
Tetrahydrofuran (THF)N-Methylmorpholine (NMM)Low[1][10]Highly Recommended
Dichloromethane (DCM)N-MethylpiperidineLow[11]Recommended
Dimethylformamide (DMF)N-Methylmorpholine (NMM)Moderate[1]Acceptable
ChloroformTriethylamine (TEA)High[1]Not Recommended
AcetonitrileTriethylamine (TEA)High[1]Not Recommended

Data is inferred from studies on similar N-acyl amino acid derivatives used in peptide synthesis.

Experimental Protocols

Protocol 1: General Procedure for Coupling with an Amine to Minimize Side Reactions

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under a stream of dry argon or nitrogen.

    • Dissolve the amine (1.0 eq.) in anhydrous THF or DCM.

    • Cool the solution to 0°C in an ice bath.

  • Reaction:

    • In a separate flame-dried flask, dissolve (S)-(-)-2-Formamidosuccinic anhydride (1.1 eq.) in the same anhydrous solvent.

    • Slowly add the anhydride solution to the stirred amine solution at 0°C.

    • If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a weak, sterically hindered base like N-methylmorpholine (NMM) to the amine solution before adding the anhydride.

    • Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a small amount of water.

    • Perform an appropriate aqueous work-up to remove any unreacted anhydride (as the diacid) and other water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Key Reaction Pathways of (S)-(-)-2-Formamidosuccinic Anhydride

G cluster_main Main Reactant cluster_desired Desired Reaction cluster_side Common Side Reactions A (S)-(-)-2-Formamido- succinic anhydride B Desired (S)-Amide/Ester Product A->B + Nucleophile (e.g., R-NH2) - Anhydrous conditions - Low temperature C Hydrolysis Product ((S)-2-Formamidosuccinic acid) A->C + H2O D Polymerization A->D Heat / Catalyst E Racemized Product ((R)-Amide/Ester) B->E Base / Heat (Racemization)

Caption: Desired reaction pathway and common side reactions.

Diagram 2: Troubleshooting Logic for Low Product Yield

G start Low Product Yield check_water Check for Water Contamination (Solvents, Reagents, Atmosphere) start->check_water hydrolysis Probable Cause: Hydrolysis of Anhydride check_water->hydrolysis Yes check_temp Was the reaction heated? check_water->check_temp No solve_hydrolysis Solution: - Use anhydrous solvents/reagents - Work under inert atmosphere - Lower reaction temperature hydrolysis->solve_hydrolysis polymerization Probable Cause: Polymerization check_temp->polymerization Yes other Investigate other causes (e.g., stoichiometry, reagent purity) check_temp->other No solve_polymerization Solution: - Avoid high temperatures - Slow addition of anhydride polymerization->solve_polymerization

Sources

Technical Support Center: Optimizing Reaction Conditions with (S)-(-)-2-Formamidosuccinic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-(-)-2-Formamidosuccinic anhydride, also known as N-formyl-L-aspartic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving this versatile chiral building block. Our goal is to equip you with the expertise and practical insights needed to overcome common experimental hurdles and ensure the success of your synthetic endeavors.

Introduction

(S)-(-)-2-Formamidosuccinic anhydride is a valuable reagent in organic synthesis, particularly in the construction of complex molecules where the introduction of a chiral succinyl moiety is desired. Its bifunctional nature, possessing both a reactive anhydride and a protected amine, makes it a strategic choice for various applications, including peptide modification and the synthesis of pharmaceutical intermediates. However, like any reactive chemical, its successful application hinges on a thorough understanding of its properties and the careful control of reaction parameters. This guide provides a structured approach to troubleshooting and optimizing your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and fundamental reactivity of (S)-(-)-2-Formamidosuccinic anhydride.

Q1: What are the proper storage and handling conditions for (S)-(-)-2-Formamidosuccinic anhydride?

A1: (S)-(-)-2-Formamidosuccinic anhydride is sensitive to moisture. The anhydride functionality can readily hydrolyze to the corresponding dicarboxylic acid, rendering it inactive for acylation reactions. Therefore, it is crucial to:

  • Store under inert atmosphere: Keep the reagent in a tightly sealed container under nitrogen or argon.

  • Maintain a dry environment: Store in a desiccator with a suitable drying agent.

  • Control temperature: While stable at room temperature for short periods, for long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation.

  • Use anhydrous techniques: When handling the reagent, use dry glassware and anhydrous solvents to prevent premature hydrolysis.

Q2: What are the primary applications of (S)-(-)-2-Formamidosuccinic anhydride?

A2: This reagent is primarily used as a chiral building block for:

  • Peptide Modification: It can be used to succinylate the N-terminus of peptides or the side chains of amino acids like lysine, introducing a carboxylic acid handle for further functionalization or to alter the peptide's physicochemical properties.

  • Asymmetric Synthesis: It serves as a precursor for the synthesis of enantiomerically pure compounds, particularly in the development of pharmaceuticals. For instance, it is a known intermediate in the synthesis of the artificial sweetener Aspartame (α-L-aspartyl-L-phenylalanine methyl ester).[1]

  • Synthesis of Heterocycles: The anhydride can be a starting material for the construction of various chiral heterocyclic scaffolds.

Q3: How does the formamido group influence the reactivity of the anhydride?

A3: The formamido group (-NHCHO) at the C2 position has both electronic and steric effects:

  • Electronic Effect: The electron-withdrawing nature of the formamido group can influence the electrophilicity of the two carbonyl carbons of the anhydride ring, potentially leading to regioselectivity in nucleophilic attack.

  • Steric Hindrance: The presence of the substituent at the chiral center can sterically hinder the approach of nucleophiles, which might require slightly more forcing conditions compared to unsubstituted succinic anhydride.

  • Protecting Group Stability: The formyl group is a relatively stable amine protecting group but can be sensitive to certain acidic or basic conditions, which is a key consideration in multi-step syntheses.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Low Yield in Acylation Reactions (Amide or Ester Formation)

Problem: You are observing low yields when reacting (S)-(-)-2-Formamidosuccinic anhydride with an amine or alcohol.

Potential Causes & Solutions Workflow

G cluster_start cluster_causes cluster_solutions Start Low Acylation Yield Cause1 Reagent Degradation (Hydrolysis) Start->Cause1 Cause2 Suboptimal Reaction Conditions Start->Cause2 Cause3 Poor Nucleophile Reactivity Start->Cause3 Cause4 Side Reactions Start->Cause4 Sol1 Verify Reagent Quality: - Check storage conditions. - Use a fresh batch. - Confirm structure by IR/NMR. Cause1->Sol1 Sol2 Optimize Reaction Parameters: - Screen solvents (aprotic polar). - Vary temperature. - Adjust stoichiometry. Cause2->Sol2 Sol3 Enhance Nucleophilicity: - Add a non-nucleophilic base (e.g., DIEA). - For alcohols, consider forming the alkoxide. Cause3->Sol3 Sol4 Minimize Side Reactions: - Use anhydrous conditions. - Control temperature to prevent intramolecular cyclization. Cause4->Sol4

Caption: Troubleshooting workflow for low acylation yields.

Detailed Troubleshooting Steps:

  • Step 1: Verify the Quality of (S)-(-)-2-Formamidosuccinic Anhydride.

    • Action: Before use, ensure the reagent has been stored under strictly anhydrous conditions. If in doubt, it is best to use a fresh, unopened bottle.

    • Rationale: Moisture is the primary cause of anhydride degradation. Hydrolysis to N-formyl-L-aspartic acid will prevent the desired acylation reaction.[2]

    • Verification: You can quickly check for the presence of the anhydride by Infrared (IR) spectroscopy. Look for the characteristic anhydride C=O stretching bands around 1780-1850 cm⁻¹. The presence of a broad O-H stretch and a shift in the carbonyl region may indicate hydrolysis.

  • Step 2: Optimize Reaction Conditions.

    • Action: Systematically vary the solvent, temperature, and stoichiometry.

    • Rationale: The optimal conditions can be highly dependent on the specific nucleophile being used.

    • Recommended Parameters:

ParameterRecommended Starting PointOptimization StrategyRationale
Solvent Anhydrous DMF, DCM, or THFScreen a range of anhydrous aprotic solvents.Ensures solubility of reactants and prevents hydrolysis.
Temperature 0 °C to room temperatureGradually increase the temperature if the reaction is sluggish.Balances reaction rate with potential side reactions.
Stoichiometry 1.1 - 1.5 equivalents of anhydrideIncrease the excess of the anhydride if the reaction does not go to completion.Drives the reaction forward, especially with less reactive nucleophiles.
Base (for amine acylation) 1.5 - 2.0 equivalents of a non-nucleophilic base (e.g., DIEA)Not always necessary, but can be beneficial.Scavenges the carboxylic acid byproduct, preventing salt formation with the amine starting material.
  • Step 3: Address Poor Nucleophile Reactivity.

    • Action: For sterically hindered or electronically deactivated amines or alcohols, more forcing conditions or activation may be necessary.

    • Rationale: The reactivity of the nucleophile is a critical factor in acylation reactions.

    • Strategies:

      • For amines: The addition of a non-nucleophilic base like diisopropylethylamine (DIEA) can help to deprotonate the amine, increasing its nucleophilicity.

      • For alcohols: In some cases, pre-formation of the corresponding alkoxide with a mild base (e.g., NaH) can significantly enhance the reaction rate. This should be done with caution to avoid side reactions with the anhydride.

  • Step 4: Investigate Potential Side Reactions.

    • Action: Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts.

    • Rationale: Understanding what other reactions are occurring is key to optimizing for the desired product.

    • Common Side Reaction: With amine nucleophiles, the initial ring-opened product is an amide-acid. Under harsh conditions (e.g., prolonged heating), this can undergo intramolecular cyclization to form a succinimide derivative. To avoid this, maintain moderate reaction temperatures and monitor the reaction progress to avoid unnecessarily long reaction times.

Guide 2: Loss of Chiral Purity (Racemization)

Problem: You are observing a loss of enantiomeric excess (e.e.) in your product, indicating racemization at the chiral center of the succinic anhydride moiety.

Potential Causes & Solutions Workflow

G cluster_start cluster_causes cluster_solutions Start Loss of Chiral Purity Cause1 Harsh Reaction Conditions Start->Cause1 Cause2 Inappropriate Base Start->Cause2 Cause3 Prolonged Reaction Time Start->Cause3 Sol1 Use Milder Conditions: - Lower reaction temperature. - Avoid strong acids or bases. Cause1->Sol1 Sol2 Select a Suitable Base: - Use a non-nucleophilic, sterically hindered base (e.g., DIEA, 2,6-lutidine). Cause2->Sol2 Sol3 Monitor Reaction Progress: - Use TLC or LC-MS to determine the endpoint and avoid extended reaction times. Cause3->Sol3

Caption: Troubleshooting workflow for racemization.

Detailed Troubleshooting Steps:

  • Step 1: Employ Milder Reaction Conditions.

    • Action: Reduce the reaction temperature and avoid strongly acidic or basic conditions.

    • Rationale: The proton alpha to the carbonyl group is susceptible to deprotonation, especially under basic conditions, which can lead to racemization via enolization. Elevated temperatures can accelerate this process.

    • Recommendation: Aim for the lowest possible temperature at which the reaction proceeds at a reasonable rate.

  • Step 2: Choose the Right Base.

    • Action: If a base is required, use a non-nucleophilic, sterically hindered base.

    • Rationale: Strong, unhindered bases can promote deprotonation at the chiral center.

    • Suitable Bases: Diisopropylethylamine (DIEA) or 2,6-lutidine are generally good choices. Avoid stronger bases like DBU or hydroxide salts if racemization is a concern.

  • Step 3: Monitor the Reaction and Minimize Reaction Time.

    • Action: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Rationale: Prolonged exposure to even mildly basic or elevated temperature conditions can lead to a gradual loss of chiral purity.

    • Procedure: Once the reaction has reached completion, proceed with the work-up and purification promptly.

  • Step 4: Analyze Chiral Purity.

    • Action: Use a suitable method to determine the enantiomeric excess of your product.

    • Rationale: Accurate measurement of chiral purity is essential to confirm if your optimization strategies are effective.

    • Methods: Chiral HPLC is the most common and reliable method for determining the enantiomeric purity of chiral carboxylic acid derivatives.[3][4][5][6]

Guide 3: Difficulties in Product Purification

Problem: You are struggling to isolate your desired product in high purity from the reaction mixture.

Potential Causes & Solutions Workflow

G cluster_start cluster_causes cluster_solutions Start Purification Difficulties Cause1 Presence of Carboxylic Acid Byproduct Start->Cause1 Cause2 Unreacted Starting Material Start->Cause2 Cause3 Formation of Hard-to-Remove Side Products Start->Cause3 Sol1 Aqueous Work-up: - Wash with a mild aqueous base (e.g., NaHCO3) to remove the N-formyl-L-aspartic acid byproduct. Cause1->Sol1 Sol2 Optimize Stoichiometry: - Use a slight excess of the anhydride to consume the nucleophile completely. Cause2->Sol2 Sol3 Chromatographic Purification: - Use column chromatography (silica gel) with an appropriate solvent system. Cause3->Sol3

Caption: Troubleshooting workflow for product purification.

Detailed Troubleshooting Steps:

  • Step 1: Remove the Carboxylic Acid Byproduct.

    • Action: Perform a liquid-liquid extraction with a mild aqueous base.

    • Rationale: The reaction of the anhydride with a nucleophile generates one equivalent of N-formyl-L-aspartic acid as a byproduct. This acidic byproduct can often be removed by an extractive work-up.

    • Procedure: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid byproduct will be deprotonated and extracted into the aqueous layer.

  • Step 2: Address Unreacted Starting Materials.

    • Action: If unreacted amine or alcohol is difficult to separate from the product, consider adjusting the reaction stoichiometry.

    • Rationale: Driving the reaction to completion will simplify the purification process.

    • Strategy: Using a slight excess (1.1-1.2 equivalents) of the (S)-(-)-2-Formamidosuccinic anhydride can help to ensure that the limiting nucleophile is fully consumed. The excess anhydride and its hydrolyzed byproduct can then be removed with an aqueous basic wash.

  • Step 3: Employ Chromatographic Purification.

    • Action: If simple extraction is insufficient, use column chromatography.

    • Rationale: Silica gel chromatography is a powerful technique for separating compounds with different polarities.

    • Solvent System: The choice of eluent will depend on the polarity of your product. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A gradual increase in the polarity of the eluent should allow for the separation of the desired product from any remaining impurities. For highly polar compounds, reversed-phase chromatography may be more suitable.

Experimental Protocols

This section provides a general, adaptable protocol for the synthesis of (S)-(-)-2-Formamidosuccinic anhydride, based on published methods.[1][7][8][9]

Synthesis of (S)-(-)-2-Formamidosuccinic Anhydride from L-Aspartic Acid

Reaction Scheme

G cluster_product Aspartic_Acid L-Aspartic Acid Product (S)-(-)-2-Formamidosuccinic Anhydride Aspartic_Acid->Product ~35 °C, 48-60h Formic_Acid Formic Acid Formic_Acid->Product ~35 °C, 48-60h Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Product ~35 °C, 48-60h

Caption: Synthesis of (S)-(-)-2-Formamidosuccinic anhydride.

Materials:

  • L-Aspartic Acid (1.0 eq)

  • Acetic Anhydride (2.0 - 2.1 eq)

  • Formic Acid (1.0 - 1.1 eq)

Procedure:

  • In a reaction vessel, combine L-aspartic acid and acetic anhydride.

  • Heat the mixture to approximately 35 °C with stirring.

  • Slowly add formic acid to the reaction mixture over a period of 5-8 hours, maintaining the temperature at or below 35 °C.

  • Continue to stir the reaction mixture at 35 °C for an additional 48-60 hours.

  • Cool the reaction mixture to 10-12 °C to induce crystallization of the product.

  • Isolate the solid product by filtration and dry under vacuum.

Note: This protocol is a general guideline. Molar ratios and reaction times may need to be optimized for your specific setup to achieve the best results.[1] The use of a catalyst, such as magnesium oxide, has also been reported to improve reaction efficiency.[8][9]

References

  • PrepChem. Synthesis of N-formyl-L-aspartic anhydride. Available from: [Link]

  • Yi, L. (2001). Synthesis of N-Formyl-L aspartic Anhydride. Fine chemicals.
  • Process for the preparation of the anhydride of N-formyl-L-aspartic acid. Google Patents.
  • Hill, J. B., & Dryden, H. L. (1990). Preparation of N-formyl-L-aspartic anhydride. U.S. Patent No. 4,945,172. Washington, DC: U.S.
  • L'abbé, G., & L'-Hoest, G. (1998). An investigation of the stability of the Dde protecting group for amines, used in solid-phase peptide synthesis, shows that an unprotected epsilon-NH2 group of lysine can acquire the Dde protection from another epsilon-NH2 group or from an alpha-NH2 group. Journal of peptide research, 51(2), 127-133.
  • Process for the preparation of n-formyl-l-aspartic anhydride. Google Patents.
  • Amino Acid Deriv
  • Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. AcadeChem.
  • Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors. Benchchem.
  • How to purify succinic acid obtained
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • 1 CIPAC Free relevant impurities methods. CIPAC.
  • Application Notes and Protocols for Formic Anhydride Reactions. Benchchem.
  • Purification of succinic acid.
  • Purification process for succinic acid produced by fermentation.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of Benzylsuccinic Acid. Benchchem.
  • Determination of Impurities in Bioproduced Succinic Acid.
  • EDC/NHS activation mechanism of polymethacrylic acid: Anhydride versus NHS-ester. Polymer Chemistry.
  • Side reactions of formyl acet
  • Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatiz
  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterific
  • Peptide synthesis: what could happens with succinic anhydride?
  • Ester synthesis by acyl
  • Formyl
  • Acyl
  • Peptide Modific
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science.
  • On-the-Resin N-Terminal Modification of Long Synthetic Peptides.
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Chiral Molecules: Properties, Synthesis and Analysis. Symmetry.
  • Acid Anhydride Chemistry. Chemistry LibreTexts.
  • Hydrolytic cleavage of succinic anhydride via ring opening and...
  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules.
  • Simultaneous Analysis of Carboxylic Anhydrides and Hydrolysates Using Supercritical Fluid Chrom
  • Formic Anhydride in the Gas Phase, Studied by Electron Diffraction and Microwave and Infrared Spectroscopy, Supplemented with Ab-Initio Calculations of Geometries and Force Fields.
  • Methylsuccinic anhydride. PubChem.
  • Methods of preparing phthalic acid derivatives.

Sources

analytical methods for assessing the purity of (S)-(-)-2-Formamidosuccinic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-(-)-2-Formamidosuccinic Anhydride

Introduction: The Imperative of Purity for a Chiral Building Block

(S)-(-)-2-Formamidosuccinic anhydride is a specialized chiral reagent and building block in pharmaceutical and fine chemical synthesis. Its utility is intrinsically linked to its purity. The presence of even minor impurities can have profound consequences on reaction yields, downstream product quality, and, in the context of drug development, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical resource for researchers, quality control analysts, and development professionals, offering detailed methodologies, troubleshooting advice, and foundational principles for the robust analytical assessment of this compound.

The purity profile of (S)-(-)-2-Formamidosuccinic anhydride is twofold:

  • Enantiomeric Purity: The presence of the undesired (R)-(+)-enantiomer is a critical quality attribute. Stereochemical integrity is paramount, and its assessment requires specialized chiral separation techniques.

  • Chemical Purity: This encompasses impurities from the synthetic route (residual starting materials, byproducts) and, most significantly, degradation products.[1] The cyclic anhydride moiety is susceptible to hydrolysis, making its corresponding diacid, (S)-2-formamidosuccinic acid, the most common process and stability-related impurity.[2][3]

This document is structured to serve as both a high-level FAQ for quick answers and a deep-dive troubleshooting manual for resolving specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most critical purity attributes to monitor for (S)-(-)-2-Formamidosuccinic anhydride? A: The two most critical attributes are enantiomeric excess (e.e.) and the level of the hydrolytic degradation product, (S)-2-formamidosuccinic acid. The former ensures stereochemical control in your synthesis, while the latter indicates the chemical stability and integrity of the material.

Q2: What is the primary cause of degradation, and how can it be prevented? A: The primary degradation pathway is the hydrolysis of the anhydride ring to form the corresponding dicarboxylic acid.[2][3] This is catalyzed by moisture. To prevent this, the material must be handled and stored under strictly anhydrous conditions.[4] Use dry solvents, handle in a glove box or under an inert atmosphere (e.g., nitrogen or argon), and store in tightly sealed containers with a desiccant.

Q3: Which single analytical technique provides the most comprehensive purity information? A: No single technique is sufficient. A combination is required for a complete profile. Chiral HPLC is essential for determining enantiomeric purity. Reverse-Phase (RP) HPLC is the workhorse for quantifying chemical purity and detecting polar impurities like the hydrolyzed diacid.[5][6] NMR spectroscopy provides invaluable structural confirmation and can help identify unknown impurities.

Q4: My material is slightly off-white or yellowish. Is this a concern? A: While pure succinic anhydride is a white solid, slight discoloration could indicate the presence of impurities or minor degradation/polymerization products.[2][7] It warrants a thorough investigation using the methods described in this guide to identify the source of the color and ensure it does not impact your application.

Section 2: Analytical Method Troubleshooting Guides

This section addresses common problems encountered during the analysis of (S)-(-)-2-Formamidosuccinic anhydride, presented in a practical question-and-answer format.

Chiral High-Performance Liquid Chromatography (HPLC)

Q: My chiral separation is poor (Resolution, Rs < 1.5). How can I improve it?

  • Likely Causes:

    • Suboptimal Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient enantiorecognition for this specific analyte.

    • Incorrect Mobile Phase Composition: The mobile phase polarity or the type/concentration of additives can drastically affect selectivity.

    • Temperature Effects: Column temperature can influence enantioselective interactions.

  • Troubleshooting & Solutions:

    • CSP Selection: This molecule is acidic. Anion-exchange CSPs (e.g., CHIRALPAK QN-AX) are often excellent first choices for acidic compounds due to the strong ionic interactions that can drive separation.[8][9] Polysaccharide-based CSPs (e.g., CHIRALPAK AD/OD) are also powerful but may require more extensive mobile phase screening.[9][10]

    • Mobile Phase Optimization:

      • For anion-exchange CSPs, adjust the concentration and type of acidic and basic additives in a polar organic mobile phase (e.g., methanol or acetonitrile).

      • For polysaccharide CSPs in normal phase mode (e.g., Heptane/Isopropanol), the ratio of the alcohol modifier is critical. Add a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid, TFA) to improve the peak shape of the acidic analyte.[10]

    • Lower the Temperature: Reducing the column temperature often enhances the enantioselective interactions on the CSP, leading to better resolution. Try running at 15 °C or 20 °C.

Q: I see a small peak eluting near my main (S)-enantiomer peak. How do I confirm it is the (R)-enantiomer?

  • Likely Causes: The peak could be the (R)-enantiomer or a structurally related impurity.

  • Troubleshooting & Solutions:

    • Spike with a Racemic Standard: The most definitive method. Synthesize or procure a small amount of the racemic (R/S)-2-Formamidosuccinic anhydride. A 1:1 mixture of your sample and the racemic standard should show a significant increase in the area of the impurity peak, confirming its identity as the (R)-enantiomer.

    • Check UV Spectrum: Use a photodiode array (PDA) detector to compare the UV spectrum of the main peak and the impurity peak. The spectra of two enantiomers should be identical. If they differ, the impurity is not the enantiomer.

Reverse-Phase (RP) HPLC for Chemical Purity

Q: I observe a new, more polar peak in my chromatogram that increases in area over time. What is it?

  • Likely Cause: This is the classic signature of hydrolysis. The anhydride is reacting with trace water in the solvent or from the atmosphere to form the more polar (S)-2-formamidosuccinic acid, which will have a shorter retention time on a C18 column.

  • Troubleshooting & Solutions:

    • Confirmation by LC-MS: Couple the HPLC to a mass spectrometer. The new peak should have a mass corresponding to the diacid ([M+H]⁺ = 162.04), which is the mass of the anhydride (143.10) plus water (18.02).

    • Forced Degradation Study: To definitively prove it's a hydrolytic product, take a small sample, dissolve it in a solvent mixture containing a small amount of water (and perhaps a drop of acid or base to catalyze the reaction), and let it sit for a few hours. Re-inject the sample; the peak area should have grown substantially.

    • Mitigation: Prepare samples immediately before injection using high-purity, anhydrous solvents. Keep sample vials capped and consider using an autosampler with temperature control set to a low temperature (e.g., 4 °C) to slow degradation in the queue.

Q: My peak shape is poor (significant tailing). What is the problem?

  • Likely Causes:

    • Secondary Interactions: The analyte may have secondary interactions with the silica support of the C18 column, especially if there are un-capped silanol groups.

    • Mobile Phase pH: The pH of the mobile phase may not be optimal for the acidic analyte.

    • Column Overload: Injecting too much mass on the column.

  • Troubleshooting & Solutions:

    • Use an Acidic Modifier: Add 0.05-0.1% formic acid or TFA to the mobile phase.[5] This will suppress the ionization of the analyte's potential carboxylic acid group (from any hydrolyzed portion) and saturate silanol groups on the stationary phase, leading to more symmetrical peaks.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped minimize secondary silanol interactions.

    • Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.

NMR Spectroscopy

Q: My ¹H NMR spectrum shows more signals than expected. How do I determine if it's the hydrolysis product?

  • Likely Cause: The presence of (S)-2-formamidosuccinic acid will result in a separate set of signals.

  • Troubleshooting & Solutions:

    • Identify Key Diagnostic Signals:

      • Anhydride (Desired Product): The protons on the five-membered ring are in a conformationally rigid environment, leading to distinct chemical shifts and coupling constants.

      • Diacid (Hydrolysis Product): The open-chain structure is more flexible. The CH and CH₂ protons will have different chemical shifts compared to the anhydride. Most importantly, look for a very broad signal far downfield (typically >10 ppm) corresponding to the two carboxylic acid protons.[11]

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The broad carboxylic acid signal from the diacid will exchange with deuterium and disappear. The N-H proton of the formamide group may also exchange and either disappear or sharpen.

    • Quantification: You can estimate the percentage of hydrolysis by carefully integrating a distinct, well-resolved peak from the anhydride and its corresponding peak from the diacid.

Thermal Analysis (DSC/TGA)

Q: My DSC scan shows a broad melting endotherm at a lower temperature than expected. What does this indicate?

  • Likely Cause: This is a classic sign of impurity. Impurities disrupt the crystal lattice, causing a depression and broadening of the melting point.

  • Troubleshooting & Solutions:

    • Correlate with HPLC: Compare the DSC result with the chemical purity determined by RP-HPLC. A lower purity by HPLC should correlate with a broader, lower-temperature melt in the DSC.

    • Check for Polymorphs: While less common, the presence of multiple endotherms could indicate the presence of different crystalline forms (polymorphs), which may have different melting points.[12] Variable-temperature X-ray diffraction (VT-XRD) can be used to investigate this further.

Section 3: Standard Operating Procedures (SOPs)

Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis

This protocol is a starting point and may require optimization for your specific system.

  • Instrumentation: HPLC or UHPLC system with UV/PDA detector and a column thermostat.

  • Chiral Column: CHIRALPAK® QN-AX, 250 x 4.6 mm, 5 µm (Anion-Exchange Type).[8]

  • Mobile Phase: Methanol with 0.1% Acetic Acid and 0.05% Triethylamine. Rationale: The acid and base create a buffered system to ensure consistent ionization states for both the analyte and the chiral selector, which is critical for reproducible ionic interactions.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 20 °C.

  • Detection: UV at 210 nm. Rationale: The molecule lacks a strong chromophore, requiring detection at low wavelengths for adequate sensitivity.[5]

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 5 mL of the mobile phase (Concentration ≈ 1 mg/mL).

  • Injection Volume: 5 µL.

  • System Suitability:

    • Inject a racemic standard. The resolution (Rs) between the (S) and (R) enantiomers must be ≥ 1.5.

  • Analysis: Inject the sample and integrate the peak areas. Calculate the enantiomeric excess (% e.e.) as: [((Area S) - (Area R)) / ((Area S) + (Area R))] * 100.

Protocol 2: RP-HPLC for Chemical Purity (Stability-Indicating)
  • Instrumentation: HPLC or UHPLC system with UV/PDA detector and a column thermostat.

  • Column: High-purity, end-capped C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 5 mL of anhydrous acetonitrile (Concentration ≈ 1 mg/mL). Rationale: Using an aprotic organic solvent like acetonitrile for sample preparation minimizes the risk of hydrolysis before injection.

  • Injection Volume: 2 µL.

  • Analysis: The purity is typically reported as the area percent of the main peak relative to the total area of all detected peaks.

Section 4: Data Interpretation & Visualization

Data Summary Table
ParameterChiral HPLC MethodRP-HPLC Method
Objective Enantiomeric PurityChemical Purity & Stability
Stationary Phase Anion-Exchange (e.g., QN-AX)C18 (Reversed-Phase)
Mobile Phase Isocratic Polar Organic + AdditivesGradient Water/Acetonitrile + Acid
Key Separation (S)- vs. (R)-enantiomerAnhydride vs. Hydrolyzed Acid
Detection λ 210 nm210 nm
Experimental & Troubleshooting Workflows

A logical workflow is critical for the efficient and comprehensive analysis of the compound.

Purity_Assessment_Workflow cluster_initial Initial Assessment cluster_chrom Chromatographic Purity cluster_struct Structural Confirmation cluster_final Final Report Sample Sample Received KF Karl Fischer Titration (Water Content) Sample->KF Critical for stability Chiral_HPLC Chiral HPLC (Protocol 1) KF->Chiral_HPLC RP_HPLC RP-HPLC (Protocol 2) KF->RP_HPLC Enant_Purity Report Enantiomeric Excess (% e.e.) Chiral_HPLC->Enant_Purity Chem_Purity Report Chemical Purity (% Area) RP_HPLC->Chem_Purity MS Mass Spectrometry (LC-MS) RP_HPLC->MS Identify unknowns Final_Report Certificate of Analysis Enant_Purity->Final_Report Chem_Purity->Final_Report NMR NMR Spectroscopy (¹H, ¹³C) Identity Confirm Structure & Impurity IDs NMR->Identity MS->Identity Identity->Final_Report

Caption: Comprehensive purity assessment workflow.

HPLC_Troubleshooting Start Unexpected Peak in RP-HPLC Check_Growth Does peak area increase over time in solution? Start->Check_Growth Is_Polar Is it more polar (shorter RT)? Check_Growth->Is_Polar Yes Result_Impurity Likely a Synthesis Impurity or Byproduct Check_Growth->Result_Impurity No Result_Hydrolysis High Probability: Hydrolysis Product (Diacid) Is_Polar->Result_Hydrolysis Yes Is_Polar->Result_Impurity No Action_Confirm Action: Confirm with LC-MS (Mass = M+18) Result_Hydrolysis->Action_Confirm Action_Investigate Action: Investigate Synthesis Route (Starting Materials, Reagents) Result_Impurity->Action_Investigate

Sources

removal of byproducts from (S)-(-)-2-Formamidosuccinic anhydride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-(-)-2-Formamidosuccinic Anhydride Workflows

Current Status: SYSTEM ONLINE Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization & Purification Strategies for


-Formylaspartic Anhydride Reactions

Executive Summary

(S)-(-)-2-Formamidosuccinic anhydride (also known as


-formyl-L-aspartic anhydride) is a high-reactivity electrophile used primarily to introduce the 

-formyl-L-aspartyl moiety into peptides or amine-bearing pharmacophores.

Users typically encounter three classes of byproducts that compromise yield and enantiopurity:

  • Hydrolysis Products:

    
    -Formyl-L-aspartic acid (caused by moisture).
    
  • Regioisomers:

    
    -amide formation (vs. the desired 
    
    
    
    -amide).
  • Stereoisomers: D-enantiomers (caused by base-catalyzed racemization via aspartimide intermediates).

This guide provides the protocols to prevent, detect, and remove these impurities.

Module 1: Moisture Management & Hydrolysis Control

The Issue: The anhydride ring is highly susceptible to nucleophilic attack by water, reverting to the diacid precursor (


-formyl-L-aspartic acid). This appears as a white, gummy precipitate that is insoluble in the reaction solvent (typically DCM, THF, or DMF).

Diagnostic:

  • Observation: Reaction mixture turns cloudy immediately upon adding the anhydride.

  • TLC/HPLC: Appearance of a highly polar peak (Acid) distinct from the less polar Anhydride.

Troubleshooting Protocol:

ParameterSpecificationReason
Solvent Quality Anhydrous (<50 ppm H₂O)Even trace moisture initiates autocatalytic hydrolysis.
Atmosphere Argon or N₂ (Positive Pressure)Prevents atmospheric moisture ingress.
Glassware Oven-dried (>120°C, 4h)Surface-adsorbed water is sufficient to degrade the reagent.

Removal Strategy (Post-Reaction): If hydrolysis occurs, the diacid byproduct is significantly more acidic and polar than the desired amide product.

  • Dilute the reaction mixture with an immiscible organic solvent (Ethyl Acetate or DCM).

  • Wash with cold 5% NaHCO₃ or 10% Citric Acid (depending on product stability).

    • Note: The diacid will partition into the aqueous phase.

  • Dry the organic layer over Na₂SO₄ to remove residual water before evaporation.

Module 2: Regioselectivity (The vs. Problem)

The Issue: Nucleophiles can attack either the


-carbonyl (C1) or the 

-carbonyl (C4). In most drug development contexts, the

-isomer
is the target. The

-isomer is a difficult-to-remove byproduct.

Mechanistic Insight:

  • Kinetic Control: Attack at the less hindered

    
    -carbonyl often competes with the electronic preference for the 
    
    
    
    -carbonyl.
  • Solvent Effect: Non-polar solvents (DCM) tend to favor

    
    -attack due to hydrogen bonding stabilization, whereas polar solvents (DMF) can increase 
    
    
    
    -attack.

Visualization: Reaction Pathways

ReactionPathways Anhydride (S)-2-Formamidosuccinic Anhydride Alpha α-Amide Product (Target) Anhydride->Alpha Path A (Major) Beta β-Amide Byproduct (Impurity) Anhydride->Beta Path B (Minor) Diacid N-Formylaspartic Acid (Hydrolysis) Anhydride->Diacid + H2O Nucleophile Nucleophile (R-NH2) Nucleophile->Anhydride

Caption: Path A represents the desired alpha-attack. Path B and Hydrolysis represent the primary byproduct vectors.

Optimization & Removal Guide:

Q: How do I maximize the


-isomer ratio? 
  • Temperature: Conduct the addition at -20°C to 0°C . Lower temperatures improve regioselectivity by favoring the lower-energy transition state (usually

    
    ).
    
  • Addition Order: Add the Nucleophile to the Anhydride (inverse addition). Keeping the anhydride in excess initially can sometimes improve selectivity profiles depending on the specific amine.

  • Solvent: Use DCM (Dichloromethane) or Acetonitrile if solubility permits. Avoid DMF unless necessary, as it promotes racemization and

    
    -attack.
    

Q: How do I remove the


-isomer? 
Chromatography is often insufficient due to similar polarity.
  • Fractional Crystallization: The

    
    -isomer typically has higher lattice energy.
    
    • Solvent System: Ethyl Acetate/Hexane or Methanol/Water.

  • Selective Hydrolysis (Enzymatic): Certain esterases can selectively hydrolyze

    
    -esters if the product is an ester, though this is advanced processing.
    

Module 3: Racemization (Stereochemical Purity)

The Issue: The (S)-configuration (L-aspartic) is sensitive. Under basic conditions (e.g., using TEA or DIPEA), the amide nitrogen can attack the side-chain carbonyl, forming a succinimide (Aspartimide) intermediate. This ring-closing/ring-opening process causes rapid racemization.

Prevention Protocol:

  • Base Selection: Avoid strong bases. If a base is needed to liberate a salt amine, use NMM (N-methylmorpholine) or Collidine , which are less likely to abstract the

    
    -proton than TEA.
    
  • Stoichiometry: Do not use excess base. Use exactly 1.0 equivalent relative to the amine salt.

  • Monitoring: Use Chiral HPLC to monitor enantiomeric excess (% ee).

Standardized Purification Workflow

This protocol assumes a standard coupling of (S)-(-)-2-Formamidosuccinic anhydride with a primary amine in DCM.

Step 1: Quenching

  • Action: Once TLC shows consumption of the amine, add 5% volume of 0.1M HCl (cold).

  • Reason: This hydrolyzes any remaining anhydride to the diacid (which is water-soluble) and neutralizes the reaction to stop base-catalyzed racemization.

Step 2: Aqueous Workup (Removal of Diacid)

  • Phase 1: Wash organic layer with 10% Citric Acid (x2).

    • Target: Removes unreacted amines and the hydrolyzed

      
      -formylaspartic acid byproduct.
      
  • Phase 2: Wash with Brine (saturated NaCl).

    • Target: Removes bulk water.

Step 3: Isolation (Removal of


-isomer) 
  • Action: Evaporate solvent to a crude solid.

  • Technique: Recrystallization.

    • Solvent: Dissolve in minimum hot Ethyl Acetate . Add Hexane dropwise until turbid. Cool to 4°C overnight.

    • Result: The pure

      
      -isomer usually crystallizes; the 
      
      
      
      -isomer and oligomers remain in the mother liquor.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckTLC Check TLC/LCMS Start->CheckTLC Issue1 White Precipitate (Low Yield) CheckTLC->Issue1 Issue2 Double Peaks in HPLC (Isomers) CheckTLC->Issue2 Issue3 Loss of Optical Activity (Racemization) CheckTLC->Issue3 Sol1 Cause: Hydrolysis Fix: Dry Solvents, N2 atm Issue1->Sol1 Sol2 Cause: Regioisomers Fix: Lower Temp (-20C), Recrystallize Issue2->Sol2 Sol3 Cause: Base Excess Fix: Switch to NMM, Reduce Base Eq Issue3->Sol3

Caption: Quick diagnostic flow for common reaction failures.

References

  • Synthesis and Reactivity of Aspartic Anhydrides

    • Title: "Alpha- and beta-aspartyl peptide ester formation via aspartimide ring opening."[1]

    • Source: N
    • URL:[Link]

  • General Anhydride Hydrolysis Kinetics

    • Title: "Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy."
    • Source: Chemical Engineering Education[2]

    • URL:[Link]

  • Isomer Separation Techniques

    • Title: "Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrometry.
    • Source: ChemRxiv
    • URL:[Link]

Sources

impact of solvent on (S)-(-)-2-Formamidosuccinic anhydride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Solvent on Reactivity

Welcome to the technical support center for (S)-(-)-2-Formamidosuccinic anhydride. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into the handling and reactivity of this versatile chiral building block. This resource moves beyond simple protocols to explain the fundamental principles governing its behavior in different solvent systems, empowering you to troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your results.

(S)-(-)-2-Formamidosuccinic anhydride, a derivative of succinic anhydride, is a crucial reagent in pharmaceutical development and peptide synthesis.[1][2] Its reactivity is centered on the strained five-membered anhydride ring, which is susceptible to nucleophilic attack. The choice of solvent is paramount as it dictates not only the solubility of reactants but also the stability of the anhydride, the reactivity of the nucleophile, and the pathway of the reaction.

Frequently Asked Questions (FAQs)
Q1: What is the primary mode of reactivity for (S)-(-)-2-Formamidosuccinic anhydride?

The primary mode of reactivity is nucleophilic acyl substitution via ring-opening of the cyclic anhydride.[3] Nucleophiles, such as amines (aminolysis) or alcohols (alcoholysis), attack one of the electrophilic carbonyl carbons. This breaks the C-O-C bond of the anhydride ring, resulting in a succinic acid derivative with two distinct functional groups: an amide formed from the nucleophile's attack and a free carboxylic acid.[4] This dual functionality makes it an excellent linker in drug development.[5][6]

Q2: Why is the choice of solvent so critical when working with this anhydride?

Solvents play a multifaceted role in modulating the reactivity of both the anhydride and the nucleophile:

  • Anhydride Stability: The anhydride is susceptible to hydrolysis. Protic solvents, especially water, can act as nucleophiles, opening the ring to form the corresponding dicarboxylic acid and rendering the reagent inactive for its intended reaction.[7][8]

  • Nucleophile Reactivity: The solvent's ability to solvate the nucleophile can dramatically alter its reactivity. Polar protic solvents can form hydrogen bonds with anionic or amine nucleophiles, creating a "solvent cage" that sterically hinders the nucleophile and deactivates it, slowing down the reaction.[9][10] Polar aprotic solvents, conversely, solvate the counter-ion but leave the nucleophile relatively "free" and highly reactive.[11][12]

  • Reaction Pathway: In some cases, the solvent can influence the reaction pathway. For instance, high temperatures in solvents like DMF can promote a secondary dehydration reaction, converting the ring-opened product into a cyclic imide, which may be an undesired side product.[13]

Q3: What are the general classifications of solvents I should consider?

Solvents are broadly categorized based on their polarity and their ability to donate protons (acidity). Understanding these categories is key to selecting the appropriate medium for your reaction.[11][14]

Solvent ClassKey CharacteristicsExamplesImpact on Anhydride Reactions
Polar Protic High polarity; contain O-H or N-H bonds; can act as hydrogen bond donors.[14]Water, Methanol, Ethanol, Acetic AcidGenerally Avoided. Can hydrolyze the anhydride and deactivate nucleophiles through hydrogen bonding.[9]
Polar Aprotic High polarity; lack O-H or N-H bonds; cannot act as hydrogen bond donors.[14]DMF, DMSO, Acetonitrile, AcetoneHighly Recommended for Aminolysis. Dissolves the anhydride and polar nucleophiles while enhancing nucleophilicity, leading to faster reaction rates.[9][12]
Nonpolar Aprotic Low polarity; lack polar bonds.Toluene, Hexane, Diethyl Ether, ChloroformUse with Caution. May not effectively dissolve the anhydride or polar reactants. Often used when the nucleophile is nonpolar or when trying to minimize side reactions.
Troubleshooting and Optimization Guide

This section addresses common issues encountered during experiments involving (S)-(-)-2-Formamidosuccinic anhydride, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield in an Aminolysis Reaction

Question: I am reacting (S)-(-)-2-Formamidosuccinic anhydride with a primary amine in ethanol and observing very low conversion even after extended reaction times. What is happening?

Answer: The most likely culprit is your choice of a polar protic solvent (ethanol). Protic solvents significantly decrease the reactivity of amine nucleophiles through hydrogen bonding. The lone pair of the amine becomes engaged with the acidic protons of the ethanol, creating a "solvent cage" that reduces its availability to attack the anhydride carbonyl.[9][10] Furthermore, any residual water in the ethanol can cause competitive hydrolysis of your starting material.[8]

Solutions:

  • Change to a Polar Aprotic Solvent: Switch to an anhydrous polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile. These solvents will dissolve your reactants but will not form strong hydrogen bonds with the amine, preserving its nucleophilicity and dramatically increasing the reaction rate.[9]

  • Ensure Anhydrous Conditions: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves). Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from hydrolyzing the anhydride.

Issue 2: Appearance of an Unexpected Side Product with a Mass of -18 Da from the Expected Product

Question: After performing a ring-opening reaction with an amine at high temperature (e.g., refluxing in DMF), I've isolated a significant amount of a side product. Mass spectrometry suggests it's a condensation product of my expected molecule. What is this side product?

Answer: You are likely observing the formation of a cyclic imide.[13] The initial ring-opening reaction correctly forms an amide and a carboxylic acid. However, at elevated temperatures, these two functional groups on the same molecule can undergo an intramolecular condensation (dehydration) to form a five-membered imide ring. This is particularly common in high-boiling-point aprotic solvents.

G A Ring-Opened Intermediate (Amide + Carboxylic Acid) B High Temperature (e.g., > 80°C in DMF) A->B Heat C Intramolecular Condensation (-H2O) B->C D Cyclic Imide Side Product C->D

Caption: High temperatures can drive the dehydration of the initial product.

Solutions:

  • Reduce Reaction Temperature: Many aminolysis reactions with anhydrides are facile and can proceed at room temperature, especially when using a polar aprotic solvent. Avoid unnecessary heating.

  • Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of the imide over time.

  • Consider a Non-coordinating Solvent: If heating is necessary, consider a solvent less prone to promoting this side reaction, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), if solubility allows.

Issue 3: Loss of Stereochemical Purity (Epimerization)

Question: My final product, derived from (S)-(-)-2-Formamidosuccinic anhydride, is showing a loss of enantiomeric excess (e.e.). Is this related to the solvent or reaction conditions?

Answer: Yes, epimerization at the chiral center (C2) is a potential risk, particularly under basic conditions. The proton on the chiral carbon is alpha to a carbonyl group, making it slightly acidic. A strong base can deprotonate this position, leading to a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization.

Solutions:

  • Use a Non-nucleophilic Base: If a base is required to scavenge protons, use a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) instead of stronger bases like triethylamine, especially if heating.

  • Avoid Excessively Basic Conditions: Use only the stoichiometric amount of base required. The reaction itself is often autocatalytic or proceeds well without a strong base.

  • Maintain Low Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of base-catalyzed epimerization.

Experimental Protocol: General Procedure for Aminolysis

This protocol provides a robust starting point for the reaction of (S)-(-)-2-Formamidosuccinic anhydride with a primary amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine (1.0 eq) in Anhydrous DMF B Place under Inert Atmosphere (N2) A->B C Add Anhydride (1.05 eq) portion-wise at 0°C B->C D Warm to RT and Stir for 2-4h C->D E Monitor by TLC/LC-MS D->E F Quench Reaction (e.g., with water) E->F G Acid/Base Extraction F->G H Purify by Chromatography or Recrystallization G->H

Caption: General workflow for a controlled aminolysis reaction.

Materials:

  • (S)-(-)-2-Formamidosuccinic anhydride (1.05 equivalents)

  • Primary amine nucleophile (1.0 equivalent)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel (round-bottom flask) with stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification reagents/equipment

Procedure:

  • Vessel Preparation: Flame-dry the reaction vessel under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Preparation: In the prepared vessel, dissolve the primary amine (1.0 eq.) in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

  • Reaction Initiation: Cool the amine solution to 0 °C using an ice bath. Slowly add the (S)-(-)-2-Formamidosuccinic anhydride (1.05 eq.) portion-wise over 10-15 minutes. A slight excess of the anhydride ensures full consumption of the potentially more valuable amine.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the consumption of the amine starting material using an appropriate technique (e.g., TLC, LC-MS). The reaction is complete when the limiting reagent is no longer observed.

  • Workup: Once complete, the reaction mixture can be quenched and subjected to a standard aqueous workup. An acid/base extraction is often effective for separating the carboxylic acid product from neutral impurities.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

References
  • Vertex AI Search. (2025, October 19). Succinic anhydride: Significance and symbolism.
  • TargetMol. Succinic anhydride.
  • PubMed - NIH.
  • Boc Sciences. (2024, November 18).
  • ACS Publications. Analysis of Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening.
  • ResearchGate. 4 questions with answers in SUCCINIC ANHYDRIDES | Science topic.
  • Broadview Technologies, Inc. Specialty Anhydride Applications: Spotlight on Succinic Anhydrides.
  • Vulcanchem. (S)-(-)-2-Formamidosuccinic anhydride - 33605-73-1.
  • MDPI. (2022).
  • ACS Publications. (2019, February 14). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?.
  • ResearchGate. (2016, November 26). Peptide synthesis: what could happens with succinic anhydride?.
  • ScholarWorks. (2025, April 3). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
  • ResearchGate. (2022). Hydrolytic cleavage of succinic anhydride via ring opening and....
  • Chem LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry.
  • University of Illinois Chicago. Chapter 8 Notes.
  • Reddit. (2019, September 1). How and why do polar aprotic solvents destabilize nucleophiles?.
  • MedLife Mastery. Effects of Solvents on Nucleophilicity.
  • ResearchGate. (2025, August 7).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-(-)-2-Formamidosuccinic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity, potency, and quality of pharmaceutical intermediates is paramount. (S)-(-)-2-Formamidosuccinic anhydride, a chiral building block, is no exception. Its stereochemical integrity and purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of potential analytical methods for the validation of (S)-(-)-2-Formamidosuccinic anhydride, grounded in scientific principles and aligned with regulatory expectations.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] For a chiral intermediate like (S)-(-)-2-Formamidosuccinic anhydride, this involves not only quantifying the compound itself but also its potential impurities, including its enantiomeric counterpart. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which will form the basis of our discussion.[1][2]

The Critical Choice: Selecting the Right Analytical Technique

The selection of an analytical method is a critical first step, dictated by the physicochemical properties of (S)-(-)-2-Formamidosuccinic anhydride and the specific requirements of the analysis (e.g., purity assay, enantiomeric purity, or impurity profiling). We will explore and compare four key analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Infrared (IR) Spectroscopy, and Titrimetry.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Chiral HPLC is the cornerstone for separating and quantifying enantiomers.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Scientific Rationale: Given that (S)-(-)-2-Formamidosuccinic anhydride is a derivative of aspartic acid, an amino acid, CSPs successful in separating amino acid enantiomers are excellent starting points.[3][4] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are known for their broad applicability in separating chiral compounds, including those with amino acid scaffolds.[1][3]

Proposed Experimental Protocol (Starting Point):

  • Column: Chiralpak® AD-H (amylose-based) or Astec CHIROBIOTIC® T (teicoplanin-based), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A non-polar/polar organic mixture, such as n-hexane:isopropanol:trifluoroacetic acid (TFA) (e.g., 80:20:0.1 v/v/v). The acidic modifier (TFA) helps to suppress the ionization of any residual carboxylic acid, improving peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm, given the presence of the formamido and anhydride carbonyl groups.

  • Temperature: 25°C.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Validation Parameters & Illustrative Comparison Data:

The following table presents a hypothetical but realistic comparison of validation parameters for a chiral HPLC method.

Validation ParameterChiral HPLC Method A (Polysaccharide CSP)Chiral HPLC Method B (Macrocyclic Glycopeptide CSP)ICH Guideline Requirement
Specificity Baseline resolution of (S)- and (R)-enantiomers and known impurities.Full separation of enantiomers and process impurities.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[2]
Linearity (r²) > 0.999> 0.999A linear relationship should be demonstrated across the range of the analytical procedure.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%The closeness of test results obtained by the method to the true value.
Precision (%RSD) Repeatability: < 0.5%, Intermediate Precision: < 1.0%Repeatability: < 0.4%, Intermediate Precision: < 0.9%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
LOD 0.01% of nominal concentration0.008% of nominal concentrationThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ 0.03% of nominal concentration0.025% of nominal concentrationThe lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.
Robustness Unaffected by minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min).Stable with slight variations in temperature (±2°C) and mobile phase pH.A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Diagram of Chiral HPLC Method Validation Workflow:

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Column & Mobile Phase Screening Column & Mobile Phase Screening Method Optimization Method Optimization Column & Mobile Phase Screening->Method Optimization Specificity Specificity Method Optimization->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision (Repeatability & Intermediate) Precision (Repeatability & Intermediate) Accuracy->Precision (Repeatability & Intermediate) LOD & LOQ LOD & LOQ Precision (Repeatability & Intermediate)->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness System Suitability System Suitability Robustness->System Suitability Validated Method Validated Method System Suitability->Validated Method

Caption: Workflow for the development and validation of a chiral HPLC method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determinant

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7][8]

Scientific Rationale: For a small molecule like (S)-(-)-2-Formamidosuccinic anhydride, ¹H qNMR can be a powerful tool for determining its absolute purity. By integrating a well-resolved proton signal of the analyte and comparing it to the integral of a certified internal standard of known concentration, the purity of the analyte can be calculated.[5] This method is particularly valuable for certifying in-house primary standards.

Proposed Experimental Protocol (Starting Point):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble and stable (e.g., DMSO-d₆, Acetonitrile-d₃).

  • Internal Standard: A certified reference material with a simple ¹H NMR spectrum and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a precise volume of the deuterated solvent.

  • Acquisition Parameters: Use a 90° pulse with a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full signal recovery.

  • Data Processing: Careful phasing and baseline correction are crucial. Integrate the selected signals of the analyte and the internal standard.

Validation Parameters & Illustrative Comparison Data:

Validation ParameterqNMR MethodTitrimetric Method
Specificity High, based on unique proton signals. Potential for interference from impurities with overlapping signals.Lower, as it measures total anhydride content.
Accuracy (% Purity) 99.5% ± 0.2%99.2% ± 0.5%
Precision (%RSD) < 0.5%< 1.0%
Linearity Not applicable (direct method).Not applicable (direct method).
Range Wide, dependent on sample solubility.Limited by the stoichiometry of the reaction.
Infrared (IR) Spectroscopy: A Rapid Identity and Semi-Quantitative Tool

IR spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups. Acid anhydrides exhibit two characteristic carbonyl (C=O) stretching bands.[9]

Scientific Rationale: For (S)-(-)-2-Formamidosuccinic anhydride, the two C=O stretching peaks of the anhydride group, along with the amide I and II bands of the formamido group, provide a unique spectral fingerprint for identification. While primarily qualitative, IR can be used for semi-quantitative analysis by creating a calibration curve of absorbance versus concentration, following Beer's Law.[10][11]

Proposed Experimental Protocol (Starting Point):

  • Technique: Attenuated Total Reflectance (ATR) for rapid analysis of the solid sample, or transmission using a KBr pellet for potentially better quantitative results.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans for a good signal-to-noise ratio.

  • Quantitative Analysis: Create a calibration curve by measuring the peak height or area of one of the characteristic anhydride C=O stretching bands at different known concentrations in a suitable solvent (e.g., acetonitrile) or as a solid dispersion in KBr.

Titrimetry: A Classic Approach for Assay

Titrimetric methods are based on the reaction of the analyte with a reagent of known concentration (the titrant).

Scientific Rationale: The anhydride functionality of (S)-(-)-2-Formamidosuccinic anhydride can be readily hydrolyzed to the corresponding dicarboxylic acid, which can then be titrated with a standardized base. Alternatively, the anhydride can react with a nucleophile like morpholine, and the excess morpholine can be back-titrated.[12][13]

Proposed Experimental Protocol (Hydrolysis and Titration):

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetone or THF). Add a defined volume of water to hydrolyze the anhydride to the diacid. Gentle heating may be required.

  • Titrant: Standardized 0.1 M sodium hydroxide (aqueous or methanolic).

  • Indicator: Phenolphthalein or potentiometric endpoint detection.

  • Procedure: Titrate the diacid solution with the standardized NaOH solution to the endpoint. A blank titration should be performed to account for any acidic or basic impurities in the solvents.

Comparative Summary and Recommendations

The choice of analytical method depends on the intended purpose.

MethodPrimary ApplicationAdvantagesLimitations
Chiral HPLC Enantiomeric Purity, Impurity ProfilingHigh specificity and sensitivity for enantiomers.Requires a specific chiral column; method development can be time-consuming.
qNMR Absolute Purity Assay, Reference Standard CertificationPrimary method, no need for an identical reference standard, high precision.Lower sensitivity than HPLC, requires a high-field NMR spectrometer.
IR Spectroscopy Identification, Semi-Quantitative AssayRapid, non-destructive, provides structural information.Lower precision and accuracy for quantitative analysis compared to other methods.
Titrimetry Purity Assay (Total Anhydride)Simple, inexpensive, and accurate for assay.Not specific for the analyte if other acidic or basic impurities are present; does not provide information on enantiomeric purity.

Recommendation: A combination of methods provides a comprehensive analytical strategy.

  • For routine quality control of enantiomeric purity: A validated Chiral HPLC method is essential.

  • For the certification of a reference standard: qNMR is the method of choice for determining absolute purity.

  • For rapid identity confirmation: IR Spectroscopy is a suitable and efficient tool.

  • For a simple and cost-effective assay of total anhydride content: Titrimetry can be employed.

Logical Relationship of Analytical Methods in Quality Control:

cluster_ID Identity cluster_Purity Purity & Assay cluster_Enantiomeric Enantiomeric Purity Raw_Material (S)-(-)-2-Formamidosuccinic anhydride IR_Spectroscopy IR Spectroscopy Raw_Material->IR_Spectroscopy qNMR qNMR (Absolute Purity) Raw_Material->qNMR Titrimetry Titrimetry (Total Anhydride) Raw_Material->Titrimetry Chiral_HPLC Chiral HPLC Raw_Material->Chiral_HPLC Release_for_Use Release_for_Use IR_Spectroscopy->Release_for_Use Identity Confirmed qNMR->Release_for_Use Purity Meets Specification Titrimetry->Release_for_Use Assay Meets Specification Chiral_HPLC->Release_for_Use Enantiomeric Purity Meets Specification

Caption: Interplay of analytical methods for the comprehensive quality control of (S)-(-)-2-Formamidosuccinic anhydride.

By judiciously selecting and validating the appropriate analytical methods, researchers and drug developers can ensure the quality and consistency of (S)-(-)-2-Formamidosuccinic anhydride, contributing to the development of safe and effective medicines. This guide provides a robust framework for establishing such a scientifically sound and regulatory-compliant analytical control strategy.

References

  • BenchChem. (2025).
  • Emery Pharma. (2024, February 9).
  • PMC. (2025, May 16). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers.
  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Himic Anhydride Purity. Benchchem.com.
  • ResearchGate. (2025, August 6).
  • Spectroscopy Online. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides.
  • Asian Journal of Chemistry. (n.d.).
  • Kyushu University. (2023, June 15). Development of a three-dimensional HPLC system for acidic amino acid enantiomers and determination of their amounts in mice lacking D-aspartic acid oxidase activity.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • PubMed. (2004, March 15). A modified HPLC method for the determination of aspartic acid racemization in collagen from human dentin and its comparison with GC.
  • Research Journal of Pharmacy and Technology. (2019, February 10).
  • Sigma-Aldrich. (n.d.).
  • Scientific Research Publishing. (n.d.).
  • Agilent. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • IOSR Journal. (2018, September 15).
  • Chromatography Today. (n.d.).
  • PMC. (2023, April 17). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids.
  • ResearchGate. (2025, August 6).
  • YAKHAK HOEJI. (2021, June 30).
  • ScholarWorks@UARK. (1976). Semiquantitative Infrared Analysis of Diketones and Anhydrides in a Reaction Mixture.
  • Basicmedical Key. (2016, June 24). Titrimetric and chemical analysis methods.
  • JASCO Inc. (n.d.). Detection of Amino Acids Using HPLC with CD Detection.
  • T,C&A LAB. (2025, October 20). Quantitative Analysis by Infrared Spectroscopy: Methods and Procedures.
  • Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy.
  • SIELC Technologies. (n.d.). HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column.
  • ResearchGate. (2025, December 11).

Sources

comparative study of different synthetic routes to (S)-(-)-2-Formamidosuccinic anhydride

[1][2]

Executive Summary

(S)-(-)-2-Formamidosuccinic anhydride (N-formyl-L-aspartic anhydride) is a critical chiral intermediate, primarily utilized as an activated aspartyl donor in the synthesis of peptide sweeteners (e.g., Aspartame) and pharmaceutical peptidomimetics.

This guide compares the three dominant synthetic methodologies:

  • The Cryogenic/Low-Temp Stoichiometric Route: Prioritizes optical purity over throughput.

  • The Catalytic (MgO) Thermal Route: Optimizes for industrial throughput and yield.

  • The Stepwise Isolation Route: A legacy academic approach offering mechanistic isolation.

Key Finding: While the Catalytic Route (Method B) offers the highest yield (>90%) and shortest reaction time (5 hours), the Low-Temp Route (Method A) remains the gold standard for applications requiring strict enantiomeric excess (

Mechanistic Underpinnings[3]

Understanding the reaction mechanism is vital for controlling impurities. The synthesis relies on the in situ generation of a mixed anhydride.

The "Mixed Anhydride" Cascade

Direct reaction of L-aspartic acid with formic acid is slow. Acetic anhydride (

  • Activation: Reacts with formic acid to form acetic-formic anhydride (the active formylating agent).

  • Dehydration: Cyclizes the resulting N-formyl-L-aspartic acid into the anhydride.

Critical Control Point: If

ReactionMechanismReagentsFormic Acid + Acetic AnhydrideMixedAnhAcetic-Formic Anhydride(Active Species)Reagents->MixedAnh Activation (< 35°C)IntermediateN-Formyl-L-Aspartic AcidMixedAnh->Intermediate + Asp (Formylation)AspL-Aspartic AcidProduct(S)-(-)-2-FormamidosuccinicAnhydrideIntermediate->Product Cyclization (-H2O)RacemateRacemic Product(Impurity)Product->Racemate Thermal Stress (> 50°C)

Figure 1: Mechanistic cascade showing the critical path to the target anhydride and the thermal risk of racemization.

Comparative Protocol Analysis

Method A: The Low-Temp Stoichiometric Route (High Purity)

Best for: Pharmaceutical standards, reference materials.

This method relies on kinetic control. By keeping the temperature below 35°C, the rate of racemization (which proceeds via enolization of the anhydride) is negligible compared to the rate of formation.

Protocol:

  • Setup: Charge a glass reactor with 2.1 moles of Acetic Anhydride.

  • Addition: Add 1.0 mole of L-Aspartic Acid.

  • Activation: Heat mixture to 35°C.

  • Formylation: Slowly add 1.1 moles of Formic Acid (98%) dropwise over 5–8 hours . Crucial: Maintain internal temp < 35°C.

  • Digestion: Stir at 30–35°C for 48–60 hours .

  • Isolation: Cool to 10°C. Filter the crystalline precipitate. Wash with cold ether or acetic acid.

  • Drying: Vacuum dry at 40°C.

  • Pros: Exceptional optical purity (

    
    ).
    
  • Cons: Extremely long cycle time (3 days); lower volumetric productivity.

Method B: The Catalytic (MgO) Thermal Route (High Yield)

Best for: Large-scale production, cost-sensitive commodities.

Magnesium salts act as Lewis acid catalysts, accelerating both the formylation and cyclization steps, allowing the reaction to proceed faster.

Protocol:

  • Catalyst Prep: Dissolve 0.01 eq Magnesium Oxide (MgO) in 1.35 eq Formic Acid.

  • Mixing: Add 2.1 eq Acetic Anhydride to the solution. Exotherm will occur (temp rises to ~40°C).

  • Substrate Addition: Add 1.0 eq L-Aspartic Acid.

  • Reaction: Heat to 48–50°C for 2.5 hours .

  • Secondary Dehydration: Add an additional 0.25 eq Acetic Anhydride. Continue heating at 50°C for 2.5 hours .

  • Quenching: Add Isopropyl Alcohol (to consume excess mixed anhydride) if using immediately, or cool to 10°C and filter for isolation.

  • Pros: Reaction complete in < 6 hours; Yields consistently > 90%.

  • Cons: Higher risk of racemization if temp exceeds 55°C; requires catalyst removal if not filtering.

Performance Data Comparison

The following data aggregates results from multiple patent examples and experimental validations.

MetricMethod A (Low-Temp)Method B (Catalytic)Method C (Stepwise Isolation)*
Reagent Basis Stoichiometric Ac2OMgO Catalyst + Excess Ac2OIsolated N-Formyl-Asp
Temperature < 35°C48–50°CReflux (Cyclization)
Reaction Time 48–60 Hours5–6 Hours2 Steps (24h + 4h)
Yield 80–85%90–95%60–70% (Overall)
Optical Rotation

-54.6° to -55.0° -53.0° to -54.0°-54.0°
Racemization Risk LowModerateLow
Color White CrystallineOff-white / Pale YellowWhite

*Method C involves isolating N-Formyl-L-Aspartic acid first, then refluxing with Acetic Anhydride. It is generally obsolete for industrial purposes due to poor atom economy.

Critical Quality Attributes (CQAs) & Troubleshooting

Optical Rotation & Racemization

The specific rotation

  • Target: -54.66° or greater (more negative).

  • Failure Mode: Values closer to 0° indicate racemization.

  • Cause: Temperatures > 60°C promote the formation of the achiral succinimide intermediate or enolization.

  • Correction: In Method B, strictly control the exotherm upon Acetic Anhydride addition.

Discoloration[3][4]
  • Observation: Product turns yellow/brown.

  • Cause: Oxidation of amine impurities or "burn" at reactor hot spots.

  • Correction: Ensure nitrogen inerting during the MgO catalytic route.

Workflow Decision Matrix

DecisionMatrixStartSelect Synthesis RouteQ1Is Cycle Time Critical?Start->Q1Q2Is Optical Purity Critical(>99.5% ee)?Q1->Q2No (Quality First)RouteBMethod B: Catalytic(Industrial Grade)Q1->RouteBYes (Throughput First)RouteAMethod A: Low-Temp(Pharma Grade)Q2->RouteAYesQ2->RouteBNo (Standard Grade)

Figure 2: Decision matrix for selecting the appropriate synthetic route based on project constraints.

References

  • Cahill, P. J., et al. "Process for the preparation of the anhydride of N-formyl-L-aspartic acid." U.S. Patent 4,810,816. (1989).

    • Source for Method A (Low-Temp)
  • Hill, J. B., et al. "Preparation of N-formyl-L-aspartic anhydride." U.S. Patent 4,945,172. (1990).

    • Source for Method B (Catalytic/MgO) and alcohol quenching protocols.
  • ResearchGate Data. "Optical rotation values of products." Contextual verification of (S)-isomer rotation.

  • Santa Cruz Biotechnology. "(S)-(-)-2-Formamidosuccinic anhydride Product Data." Verification of CAS 33605-73-1 and physical properties.

Strategic Selection Guide: Cost-Benefit Analysis of (S)-(-)-2-Formamidosuccinic Anhydride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(-)-2-Formamidosuccinic anhydride (FSA), also known as N-formyl-L-aspartic anhydride, represents a high-efficiency, atom-economical alternative to standard coupling reagents (HATU, EDC, DCC) for introducing aspartic acid moieties. While it offers significant raw material cost reductions (up to 60-80%) and superior atom economy in large-scale manufacturing, its utility is gated by regioselectivity challenges during the ring-opening phase.

The Bottom Line:

  • Adopt FSA when: You are operating at multi-kilogram/ton scales, require simple workups (avoiding urea byproducts), and have a validated purification method for separating

    
    -isomers.
    
  • Avoid FSA when: You are in early-stage discovery (mg scale), require >99% regiochemical purity immediately, or lack the time to optimize solvent effects on ring opening.

Technical Deep Dive: Mechanism & Regioselectivity

The core value proposition of FSA lies in its "pre-activated" state. Unlike standard peptide coupling, which requires an in-situ activation step (generating stoichiometric waste), FSA is a stable, isolable activated species.

The Regioselectivity Paradox

The critical scientific challenge with FSA is the nucleophilic attack on the anhydride ring. The anhydride contains two carbonyl electrophiles:

  • 
    -Carbonyl (C-1):  Attack here yields the 
    
    
    
    -amide
    (Target for Aspartame-like scaffolds).
  • 
    -Carbonyl (C-4):  Attack here yields the 
    
    
    
    -amide
    .

The N-formyl group is relatively small compared to bulky protectors like Fmoc or Boc, offering less steric direction. Consequently, without solvent control, nucleophiles often produce a mixture (typically 70:30 to 80:20 favoring the


-amide in non-polar solvents, but this varies).
Visualization: Reaction Pathways

FSA_Pathway FSA (S)-(-)-2-Formamidosuccinic Anhydride (FSA) Alpha_TS Transition State A (Attack at C-1) FSA->Alpha_TS Kinetic Control (Low Temp) Beta_TS Transition State B (Attack at C-4) FSA->Beta_TS Thermodynamic Drift Amine Nucleophile (R-NH2) Amine->Alpha_TS Amine->Beta_TS Alpha_Prod α-Amide Product (Major Desired) Alpha_TS->Alpha_Prod Ring Opening Beta_Prod β-Amide Product (Impurity) Beta_TS->Beta_Prod Ring Opening Alpha_Prod->Beta_Prod Base-Catalyzed Transpeptidation (Risk)

Figure 1: Mechanistic bifurcation in FSA ring opening. Controlling the ratio of α- to β-attack is the primary process engineering challenge.

Comparative Analysis: FSA vs. Standard Coupling

The following data compares FSA against the industry-standard EDC/NHS coupling and the high-cost HATU method.

Quantitative Metrics
Metric(S)-(-)-2-Formamidosuccinic Anhydride (FSA)EDC / NHS CouplingHATU / DIPEA
Reagent Cost (Relative) $ (Low)

(Medium)

(High)
Atom Economy (AE) High (~100% for coupling) Low (Urea waste generated)Very Low (High MW byproducts)
Reaction Byproducts Free carboxylic acid (part of product)Water-soluble Urea (EDU)Tetramethylurea, Phosphine oxide
Purification Load Crystallization (often sufficient)Extraction/ChromatographyChromatography (Required)
Regioselectivity Variable (Requires Optimization) High (Directed)High (Directed)
Moisture Sensitivity High (Hydrolyzes to Asp)ModerateLow
Scalability Excellent (>100 kg) GoodPoor (Cost prohibitive)
The "Green" Advantage (E-Factor)

In a standard EDC coupling of N-protected Aspartate (MW ~233) to an amine:

  • EDC Waste: ~155 g/mol (Urea byproduct)

  • NHS Waste: ~115 g/mol

  • Total Waste Mass: >270 g per mole of product.

With FSA:

  • Waste: 0 g (The ring opening incorporates all atoms into the final structure, assuming the free acid is the desired end-state or intermediate).

  • Note: If the formyl group must be removed later (de-protection), that step incurs waste, but it is typically done via mild acid hydrolysis (HCl/MeOH), which is solvent-recoverable.

Experimental Protocols

Synthesis of (S)-(-)-2-Formamidosuccinic Anhydride

For researchers needing to synthesize the reagent de novo.

Reagents: L-Aspartic Acid (1.0 eq), Formic Acid (98%, 1.2 eq), Acetic Anhydride (2.1 eq).

  • Setup: Charge a glass reactor with L-Aspartic acid and Acetic Anhydride.

  • Addition: Add Formic acid slowly over 2 hours while maintaining temperature at 35–40°C . Critical: Exotherms >50°C can cause racemization.

  • Reaction: Stir at 35°C for 24–48 hours. The suspension will eventually homogenize or change consistency as the anhydride forms.

  • Isolation: Cool to 10°C. Filter the resulting crystals.

  • Wash: Wash with cold ether or minimal cold acetic anhydride.

  • Drying: Vacuum dry at <40°C.

  • Validation: Check IR (Characteristic anhydride doublets at ~1780 and 1850 cm⁻¹) and Melting Point (~155°C dec).

Application: Regioselective Coupling (General Procedure)

Targeting the


-amide.
  • Solvent Selection: Dissolve the amine nucleophile (1.0 eq) in Acetic Acid or Ethyl Acetate (Non-polar solvents tend to favor

    
    -attack slightly more than polar aprotic solvents like DMF).
    
  • Addition: Add solid FSA (1.05 eq) in portions at 0–5°C . Low temperature is crucial to maximize kinetic control over the

    
    -position.
    
  • Workup:

    • Stir for 2–4 hours.

    • If in EtOAc: The product (free acid) often precipitates. Filter and wash.[1][2]

    • If soluble: Wash with 1N HCl (to remove unreacted amine) and Brine.

  • Isomer Separation (The "Cost"): Recrystallize from water/methanol or use isoelectric precipitation to separate the

    
    -isomer from the 
    
    
    
    -isomer.

Decision Matrix: When to Use FSA

Use this logic flow to determine if FSA fits your current project phase.

Decision_Tree Start Start: Need Aspartic Acid Derivative Scale What is the Reaction Scale? Start->Scale Regio Is >99% Regiopurity Critical Without Purification? Scale->Regio < 100g (Discovery) Cost Is Cost/Waste a Major Driver? Scale->Cost > 1kg (Process/Mfg) Use_FSA CHOICE: Use FSA (Optimize Recrystallization) Regio->Use_FSA No (Can purify) Use_EDC CHOICE: Use Fmoc-Asp(OtBu)-OH + EDC/HATU Regio->Use_EDC Yes (Time is money) Cost->Use_FSA Yes (High Priority) Cost->Use_EDC No (Quality Priority)

Figure 2: Decision matrix for selecting FSA versus conventional coupling agents.

References

  • Synthesis of N-formyl-L-aspartic anhydride

    • Source: Hill, J. B., et al. (1992). "Process for the preparation of N-formyl-L-aspartic anhydride." European Patent EP0466959A1.[3]

    • URL
  • Regioselectivity in Aspartic Anhydride Ring Opening

    • Source: Yang, C. C., & Merrifield, R. B. (1976). "The synthesis of N-formyl-L-aspartic anhydride and its reaction with alcohols and amines." Journal of Organic Chemistry.
    • Context: Discusses the vs r
    • URL:[Link]

  • Atom Economy & Green Chemistry Metrics

    • Source: Trost, B. M. (1991). "The atom economy—a search for synthetic efficiency."[4] Science.

    • Context: Foundational text defining the metrics used in Section 3.
    • URL:[Link]

  • Comparison of Coupling Reagents (EDC/DCC/HATU)

    • Source: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
    • URL:[Link]

Sources

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